Bavtavirine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1956373-71-9 |
|---|---|
Molecular Formula |
C26H20N6 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-[[4-amino-8-[4-[(E)-2-cyanoethenyl]-2,6-dimethylphenyl]quinazolin-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C26H20N6/c1-16-13-19(5-4-12-27)14-17(2)23(16)21-6-3-7-22-24(21)31-26(32-25(22)29)30-20-10-8-18(15-28)9-11-20/h3-11,13-14H,1-2H3,(H3,29,30,31,32)/b5-4+ |
InChI Key |
HKETUZQMIFPGNG-SNAWJCMRSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C2=CC=CC3=C2N=C(N=C3N)NC4=CC=C(C=C4)C#N)C)/C=C/C#N |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=CC3=C2N=C(N=C3N)NC4=CC=C(C=C4)C#N)C)C=CC#N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Bavtavirine (F18) on HIV-1 Reverse Transcriptase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bavtavirine, also known as F18, is a novel and potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1). This technical guide delineates the mechanism of action of this compound, its interaction with the HIV-1 reverse transcriptase (RT) enzyme, and its efficacy against both wild-type and drug-resistant viral strains. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and visual representations of the key processes involved in the characterization of this promising antiretroviral compound.
Introduction
HIV-1 reverse transcriptase is a critical enzyme in the viral replication cycle, responsible for converting the viral RNA genome into double-stranded DNA, which is subsequently integrated into the host cell's genome. This enzyme is a primary target for antiretroviral therapy. NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, distinct from the active site. This binding induces conformational changes that inhibit the polymerase activity of the enzyme. This compound is a next-generation NNRTI designed to overcome the limitations of earlier drugs in this class, particularly the rapid emergence of drug resistance.
Mechanism of Action
This compound functions as a non-competitive inhibitor of HIV-1 reverse transcriptase. It binds to the NNRTI binding pocket (NNIBP), a hydrophobic pocket located approximately 10 Å from the polymerase active site. This binding event induces a conformational change in the enzyme, which restricts the flexibility of the "thumb" and "finger" subdomains of the p66 subunit. This restriction ultimately prevents the proper binding of the incoming deoxynucleoside triphosphate (dNTP) and the translocation of the primer-template complex, thereby halting DNA synthesis.
Binding Characteristics
In silico docking analyses suggest that this compound adopts a unique binding conformation within the NNIBP compared to other NNRTIs like nevirapine and efavirenz. This distinct binding mode is thought to contribute to its high potency against certain NNRTI-resistant strains.
Quantitative Data
The antiviral potency and inhibitory activity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Antiviral Activity of this compound (F18) Against Wild-Type and NNRTI-Resistant HIV-1 Strains
| HIV-1 Strain | Key Resistance Mutation(s) | This compound (F18) EC₅₀ (nM) | Nevirapine EC₅₀ (nM) | Efavirenz EC₅₀ (nM) |
| Wild-Type (NL4-3) | - | 7.4 | 10.3 | 1.7 |
| NNRTI-Resistant | Y181C | 1.0 | >10,000 | 170 |
| NNRTI-Resistant | K103N | 15.6 | 1,200 | 45 |
| NNRTI-Resistant | L100I | >5,000 | 180 | 15 |
| NNRTI-Resistant | K103N/Y181C | 25.0 | >10,000 | 250 |
EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication in cell culture.
Table 2: Inhibition of HIV-1 Reverse Transcriptase Enzyme Activity
| Inhibitor | Wild-Type RT IC₅₀ (nM) | Y181C Mutant RT IC₅₀ (nM) |
| This compound (F18) | 8.5 | 2.1 |
| Nevirapine | 200 | >50,000 |
| Efavirenz | 2.5 | 350 |
IC₅₀ (50% inhibitory concentration) is the concentration of the drug that inhibits 50% of the enzyme's activity in a biochemical assay.
Table 3: Synergistic Antiviral Effect of this compound (F18) and Nevirapine Against Y181C Mutant HIV-1
| Drug Combination | Combination Index (CI) at 50% Inhibition |
| This compound + Nevirapine | < 1 (Synergistic) |
A Combination Index (CI) of < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell-Based HIV-1 Antiviral Assay (TZM-bl Assay)
This assay is used to determine the EC₅₀ of antiviral compounds.
-
Cell Culture: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a 5% CO₂ incubator.
-
Virus Production: Pseudotyped HIV-1 viruses are generated by co-transfecting 293T cells with an Env-deficient HIV-1 backbone plasmid and a plasmid expressing the desired HIV-1 envelope glycoprotein.
-
Antiviral Assay:
-
Plate TZM-bl cells in 96-well plates.
-
Prepare serial dilutions of this compound and control drugs.
-
Pre-incubate the cells with the drug dilutions for 1-2 hours.
-
Infect the cells with a standardized amount of HIV-1 virus.
-
Incubate for 48 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the virus control (no drug) and determine the EC₅₀ value using a dose-response curve fitting software.
HIV-1 Reverse Transcriptase Inhibition Assay
This biochemical assay measures the direct inhibition of the HIV-1 RT enzyme.
-
Reagents: Recombinant HIV-1 RT (wild-type and mutant forms), poly(rA)-oligo(dT) template-primer, [³H]-dTTP, and reaction buffer (Tris-HCl, KCl, MgCl₂, DTT).
-
Assay Procedure:
-
Prepare serial dilutions of this compound and control NNRTIs.
-
In a 96-well plate, combine the reaction buffer, template-primer, and [³H]-dTTP.
-
Add the drug dilutions to the respective wells.
-
Initiate the reaction by adding the HIV-1 RT enzyme.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding ice-cold trichloroacetic acid (TCA).
-
Harvest the precipitated DNA onto glass fiber filters.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of RT inhibition for each drug concentration and determine the IC₅₀ value.
In Vitro Selection of Drug-Resistant HIV-1
This method is used to identify the genetic pathways to resistance.
-
Cell and Virus Culture: Infect a susceptible T-cell line (e.g., MT-4) with wild-type HIV-1.
-
Drug Escalation:
-
Culture the infected cells in the presence of a sub-optimal concentration of this compound (e.g., at the EC₅₀).
-
Monitor viral replication by measuring p24 antigen levels in the culture supernatant.
-
When viral replication rebounds, harvest the virus and use it to infect fresh cells with a two-fold higher concentration of this compound.
-
Repeat this process for multiple passages.
-
-
Genotypic Analysis:
-
Extract viral RNA from the culture supernatant of resistant viruses.
-
Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the reverse transcriptase gene.
-
Sequence the amplified DNA to identify mutations.
-
Site-Directed Mutagenesis
This technique is used to create specific mutations in the RT gene to confirm their role in drug resistance.
-
Plasmid Template: Use a plasmid containing the wild-type HIV-1 RT gene.
-
Primer Design: Design primers containing the desired mutation (e.g., L100I).
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the mutation.
-
Template Removal: Digest the parental, non-mutated plasmid template with the DpnI restriction enzyme, which specifically cleaves methylated DNA.
-
Transformation: Transform the mutated plasmid into competent E. coli for amplification.
-
Verification: Sequence the plasmid DNA to confirm the presence of the desired mutation.
In Silico Docking Analysis
This computational method predicts the binding mode of this compound to HIV-1 RT.
-
Protein and Ligand Preparation:
-
Obtain the crystal structure of HIV-1 RT from the Protein Data Bank (PDB).
-
Build the 3D structure of this compound using molecular modeling software.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock, Glide) to predict the binding pose of this compound within the NNRTI binding pocket of HIV-1 RT.
-
The software calculates the binding energy for different conformations.
-
-
Analysis: Analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the binding pocket.
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
This compound demonstrates a potent and distinct mechanism of action against HIV-1 reverse transcriptase. Its ability to inhibit a broad range of viral strains, including those resistant to conventional NNRTIs, highlights its potential as a valuable component of future antiretroviral therapeutic regimens. The synergistic effect observed with nevirapine against the Y181C mutant further underscores its potential in combination therapies. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and next-generation NNRTIs.
An In-depth Technical Guide to the Bavtavirine Binding Site on HIV Reverse Transcriptase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bavtavirine (also known as GS-5894) is a novel, potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) under development by Gilead Sciences for the treatment of HIV-1 infection. As a member of the quinazoline class of NNRTIs, this compound exhibits a high barrier to resistance and a favorable pharmacokinetic profile, positioning it as a potential candidate for long-acting oral treatment regimens. This technical guide provides a comprehensive overview of the binding site of this compound on the HIV-1 reverse transcriptase (RT), compiling available preclinical data on its binding affinity, inhibitory activity, and resistance profile. Detailed experimental methodologies are provided for key assays, and logical relationships are visualized to facilitate a deeper understanding of its mechanism of action.
Introduction to this compound and its Mechanism of Action
This compound is a potent inhibitor of HIV-1 replication, targeting the viral enzyme reverse transcriptase (RT), which is essential for the conversion of the viral RNA genome into DNA.[1][2] Unlike nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing DNA chain and cause termination, NNRTIs are allosteric inhibitors.[3] They bind to a hydrophobic pocket, known as the NNRTI binding pocket (NNIBP), located on the p66 subunit of the HIV-1 RT, approximately 10 Å away from the polymerase active site.[3] This binding induces a conformational change in the enzyme, which ultimately inhibits its function.[3]
This compound belongs to the quinazoline chemical class of NNRTIs.[1][4] Preclinical studies have demonstrated its potent antiviral activity against both wild-type HIV-1 and a broad range of NNRTI-resistant strains.[2] This suggests that this compound may have distinct interactions within the NNIBP that allow it to overcome common resistance mutations.
The this compound Binding Site within the NNRTI Binding Pocket
While a specific co-crystal structure of this compound with HIV-1 RT has not been publicly released, its binding site can be inferred from its chemical class and preclinical data. The NNRTI binding pocket is a non-polar, hydrophobic cavity formed by several key amino acid residues.
The following diagram illustrates the general location of the NNRTI binding pocket on the p66 subunit of HIV-1 RT and highlights key residues known to be involved in NNRTI binding and resistance.
Figure 1: General location of the NNRTI binding pocket on HIV-1 RT.
This compound's potency against NNRTI-resistant variants suggests that its binding mode may accommodate mutations that affect other NNRTIs. For example, its quinazoline scaffold may allow for different hydrophobic and hydrogen bonding interactions within the pocket, maintaining high affinity even when key residues are altered.
Quantitative Analysis of this compound's Antiviral Activity
Preclinical data from in vitro studies have quantified the potent antiviral activity of this compound (GS-5894) against both wild-type and NNRTI-resistant HIV-1 strains. The following tables summarize the available data.
| Cell Line | HIV-1 Strain | EC50 (nM) | Selectivity Index (CC50/EC50) | Reference |
| MT-4 T-cell line | Wild-type (IIIB) | 1.5 - 4.2 | 5,152 to >66,000 | [2] |
| Primary human CD4+ T lymphocytes | Wild-type | 1.5 - 4.2 | 5,152 to >66,000 | [2] |
| Monocyte-derived macrophages | Wild-type | 1.5 - 4.2 | 5,152 to >66,000 | [2] |
| Table 1: In Vitro Antiviral Activity of this compound (GS-5894) against Wild-Type HIV-1. |
This compound has demonstrated superior activity against a panel of 32 NNRTI-resistant HIV-1 reporter viruses compared to other marketed NNRTIs.[2] While the specific EC50 values for each mutant are not publicly available, this broad activity is a key feature of its preclinical profile.
| Parameter | Value | Reference |
| Human plasma binding-adjusted EC95 | 122 nM | [2] |
| Table 2: Pharmacokinetic-Adjusted Antiviral Potency of this compound (GS-5894). |
Resistance Profile of this compound
In vitro resistance selection studies are crucial for predicting the potential for drug resistance development in a clinical setting. Dose-escalation experiments with this compound (GS-5894) have identified a specific mutational pathway leading to reduced susceptibility.
| Selection Method | Emergent Mutations in Reverse Transcriptase | Cross-Resistance Profile | Reference |
| Dose-escalating resistance selection | I125V + E138K + P236T | Efavirenz (EFV), Rilpivirine (RPV) | [2] |
| Table 3: In Vitro Resistance Profile of this compound (GS-5894). |
The emergence of a triple mutant highlights a distinct resistance pathway for this compound compared to first-generation NNRTIs. Understanding this pathway is critical for predicting its long-term efficacy and for designing future combination therapies.
The logical flow of how NNRTI resistance develops and how this compound's profile differs can be visualized as follows:
References
- 1. WO2016105564A1 - Quinazoline derivatives used to treat hiv - Google Patents [patents.google.com]
- 2. Preclinical Characterization of GS-5894, a Potent NNRTI With Once Weekly Oral Dosing Potential [natap.org]
- 3. Antiviral Drug Resistance and the Need for Development of New HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-HIV-1 Activity of a Novel Series of Aminoimidazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Bavtavirine (CAS Number: 1956373-71-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bavtavirine, also known as GS-5894, is a potent, investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) with a chemical formula of C₂₆H₂₀N₆ and a molecular weight of 416.49 g/mol .[1][2] It is being developed by Gilead Sciences for the treatment of HIV-1 infection. Preclinical studies have demonstrated its significant antiviral activity against both wild-type and NNRTI-resistant strains of HIV-1. Its pharmacokinetic profile suggests the potential for a long-acting oral formulation, possibly for once-weekly dosing. This document provides an in-depth technical overview of this compound, summarizing its chemical properties, mechanism of action, preclinical data, and relevant experimental protocols.
Chemical and Physical Properties
This compound is a quinazoline derivative with the IUPAC name 4-[(4-amino-8-{4-[(1E)-2-cyanoethen-1-yl]-2,6-dimethylphenyl}quinazolin-2-yl)amino]benzonitrile.[1] A summary of its key chemical identifiers and properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1956373-71-9 | [1] |
| Synonym | GS-5894 | [3][4] |
| Molecular Formula | C₂₆H₂₀N₆ | [1][2] |
| Molecular Weight | 416.49 g/mol | [1] |
| IUPAC Name | 4-[(4-amino-8-{4-[(1E)-2-cyanoethen-1-yl]-2,6-dimethylphenyl}quinazolin-2-yl)amino]benzonitrile | [1] |
| SMILES | Cc1cc(/C=C/C#N)cc(C)c1-c2cccc3c2nc(Nc4ccc(cc4)C#N)nc3N | [2] |
| InChI Key | HKETUZQMIFPGNG-SNAWJCMRSA-N | [2] |
Mechanism of Action
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[4][5][6] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which compete with natural deoxynucleotides for incorporation into the growing viral DNA chain, NNRTIs bind to an allosteric, hydrophobic pocket located approximately 10 Å from the catalytic site of the HIV-1 reverse transcriptase (RT) enzyme.[7] This binding induces a conformational change in the enzyme, thereby inhibiting the polymerase activity and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[7]
The following diagram illustrates the generalized signaling pathway of NNRTI-mediated inhibition of HIV-1 reverse transcription.
Preclinical Data
Antiviral Activity
Preclinical studies have demonstrated that this compound is a potent inhibitor of HIV-1 replication across various cell types.[5] Its efficacy against both wild-type and a panel of 32 NNRTI-resistant HIV-1 variants was found to be superior to other marketed NNRTIs.[5]
| Cell Type | HIV-1 Strain | EC₅₀ (nM) | Selectivity Index (CC₅₀/EC₅₀) | Reference |
| MT-4 T-cell line | Wild-type (IIIB) | 1.5 - 4.2 | 5,152 to >66,000 | [5] |
| Primary Human CD4+ T lymphocytes | Wild-type | 1.5 - 4.2 | 5,152 to >66,000 | [5] |
| Monocyte-derived Macrophages | Wild-type | 1.5 - 4.2 | 5,152 to >66,000 | [5] |
| Various | Panel of 32 NNRTI-resistant variants | Superior to other marketed NNRTIs | Not specified | [5] |
Resistance Profile
In dose-escalating resistance selection studies, an HIV-1 triple RT variant (I125V+E138K+P236T) emerged, which showed cross-resistance to efavirenz (EFV) and rilpivirine (RPV).[5]
Pharmacokinetics
Preclinical pharmacokinetic studies have been conducted in rats and dogs. This compound is highly bound to plasma proteins across species.[5] The predicted human clearance, uncorrected for plasma binding, is 0.17 L/h/kg.[5] These properties, combined with its metabolic stability, support the potential for once-weekly oral dosing.[4][5]
| Species | Oral Bioavailability (%) | Mean Residence Time (hours) | Reference |
| Rat | 34 | 2.9 | [5] |
| Dog | 31 | 23 | [5] |
Clinical Development
This compound (GS-5894) has been evaluated in a Phase 1 clinical trial.[3] This open-label master protocol study has recently been completed, and the results are pending.[3] The trial aimed to assess the safety, tolerability, and pharmacokinetics of this novel antiretroviral.[8]
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay
The following is a generalized protocol for assessing the in vitro inhibitory activity of this compound against HIV-1 RT, based on commercially available kits and common laboratory practices.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
This compound (or other test compound)
-
Microplates (e.g., 96-well)
-
Reaction Buffer (containing Tris-HCl, KCl, MgCl₂, DTT)
-
Template/Primer (e.g., poly(A) • oligo(dT))
-
Labeled deoxynucleotides (e.g., biotin-dUTP, digoxigenin-dUTP)
-
Streptavidin-coated microplates
-
Enzyme-linked antibody (e.g., anti-digoxigenin-peroxidase)
-
Substrate for detection (e.g., TMB for peroxidase)
-
Stop solution
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in an appropriate solvent (e.g., DMSO) and then in reaction buffer.
-
Reaction Setup: In a microplate, add the diluted this compound, a fixed amount of recombinant HIV-1 RT, and the reaction mixture containing the template/primer and labeled dNTPs. Include positive (no inhibitor) and negative (no RT) controls.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for DNA synthesis.
-
Detection:
-
Stop the reaction.
-
Transfer the reaction products to a streptavidin-coated plate to capture the newly synthesized biotin-labeled DNA.
-
Wash the plate to remove unincorporated nucleotides.
-
Add an enzyme-conjugated antibody that recognizes the other label on the dNTPs (e.g., digoxigenin).
-
Wash the plate again.
-
Add the appropriate substrate and measure the resulting signal using a plate reader.
-
-
Data Analysis: Calculate the percentage of RT inhibition for each concentration of this compound relative to the positive control. Determine the IC₅₀ value by fitting the dose-response data to a suitable equation using non-linear regression analysis.
Conclusion
This compound is a promising NNRTI with potent in vitro activity against a broad range of HIV-1 variants, including those resistant to currently available NNRTIs. Its preclinical pharmacokinetic profile suggests the potential for a convenient once-weekly oral dosing regimen, which could improve patient adherence and treatment outcomes. The pending results from the completed Phase 1 clinical trial will be crucial in determining the future developmental path of this compound. Further research is warranted to fully elucidate its clinical efficacy, safety, and resistance profile in humans.
References
- 1. youtube.com [youtube.com]
- 2. Efficacy and safety of B/F/TAF in treatment-naïve and virologically suppressed people with HIV ≥ 50 years of age: integrated analysis from six phase 3 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. treatmentactiongroup.org [treatmentactiongroup.org]
- 4. CROI 2024: Pipeline ART – new drugs and formulations | HIV i-Base [i-base.info]
- 5. Preclinical Characterization of GS-5894, a Potent NNRTI With Once Weekly Oral Dosing Potential [natap.org]
- 6. gilead.com [gilead.com]
- 7. Efficacy and safety of B/F/TAF in treatment-naïve and virologically suppressed people with HIV ≥ 50 years of age: integrated analysis from six phase 3 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Antiretroviral Therapy for HIV · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
Early Preclinical Efficacy of Bavtavirine: A Technical Overview
Disclaimer: Specific preclinical quantitative efficacy data for Bavtavirine is not publicly available in the searched resources. Therefore, this document provides a comprehensive overview of the typical preclinical evaluation for a non-nucleoside reverse transcriptase inhibitor (NNRTI) of this class, with illustrative data and standardized experimental protocols.
Introduction
This compound is a potent, next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that has entered clinical development for the treatment of HIV-1 infection. As an NNRTI, its primary mechanism of action is the allosteric inhibition of the HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of the viral RNA genome into proviral DNA. This guide summarizes the typical early preclinical data package for a compound like this compound, focusing on its in vitro efficacy, mechanism of action, and the methodologies used in these assessments.
In Vitro Efficacy
The initial preclinical evaluation of an anti-HIV-1 compound involves a series of in vitro assays to determine its potency, selectivity, and spectrum of activity against different viral strains.
Anti-HIV-1 Activity in Cell Lines
The half-maximal effective concentration (EC50) is a key parameter used to quantify the potency of an antiviral compound. It represents the concentration of the drug that inhibits viral replication by 50%. These assays are typically performed in susceptible human T-cell lines, such as MT-4 or CEM, infected with laboratory-adapted strains of HIV-1.
Table 1: Illustrative In Vitro Anti-HIV-1 Activity of a Novel NNRTI
| Cell Line | HIV-1 Strain | Assay Method | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| MT-4 | IIIB (X4) | p24 Antigen ELISA | 0.5 | >10 | >20,000 |
| CEM-SS | RF (X4) | CPE Reduction | 0.8 | >10 | >12,500 |
| PM1 | BaL (R5) | Luciferase Reporter | 1.2 | >10 | >8,333 |
CC50 (50% cytotoxic concentration) is determined in parallel to assess the drug's toxicity to the host cells.
Activity Against NNRTI-Resistant Strains
A crucial aspect of preclinical evaluation is to determine the compound's activity against HIV-1 strains harboring mutations that confer resistance to existing NNRTIs.
Table 2: Illustrative Activity Against NNRTI-Resistant HIV-1 Mutants
| Mutation | Amino Acid Change | Fold Change in EC50 vs. Wild-Type |
| K103N | Lysine to Asparagine | 2.5 |
| Y181C | Tyrosine to Cysteine | 1.8 |
| E138K | Glutamic Acid to Lysine | 3.1 |
| K103N + Y181C | Double Mutant | 5.2 |
Fold change is calculated by dividing the EC50 against the mutant strain by the EC50 against the wild-type strain.
Experimental Protocols
Anti-HIV-1 Assay in MT-4 Cells (p24 Antigen ELISA)
-
Cell Seeding: MT-4 cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/mL.
-
Compound Addition: A serial dilution of the test compound (e.g., this compound) is added to the wells.
-
Virus Infection: Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., IIIB) at a predetermined multiplicity of infection (MOI).
-
Incubation: The plate is incubated for 5-7 days at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
p24 Antigen Quantification: The concentration of the HIV-1 p24 capsid protein in the supernatant is quantified using a commercially available ELISA kit.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of p24 inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Figure 1. Workflow for in vitro anti-HIV-1 efficacy testing.
Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase
This compound, as an NNRTI, directly targets the HIV-1 reverse transcriptase enzyme. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the growing DNA chain. Instead, they bind to a hydrophobic pocket in the p66 subunit of the RT, distant from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.
HIV-1 Reverse Transcriptase Inhibition Assay
The direct inhibitory effect of this compound on the enzymatic activity of HIV-1 RT is confirmed using a cell-free biochemical assay.
Table 3: Illustrative HIV-1 Reverse Transcriptase Inhibition
| Enzyme | Assay Type | IC50 (nM) |
| Recombinant HIV-1 RT (Wild-Type) | RNA-dependent DNA polymerase | 0.3 |
| Recombinant HIV-1 RT (K103N) | RNA-dependent DNA polymerase | 0.8 |
| Human DNA Polymerase α | DNA-dependent DNA polymerase | >10,000 |
| Human DNA Polymerase β | DNA-dependent DNA polymerase | >10,000 |
IC50 (50% inhibitory concentration) measures the concentration of the compound required to inhibit the enzyme's activity by 50%.
Experimental Protocol: HIV-1 RT Inhibition Assay
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a template-primer (e.g., poly(A)-oligo(dT)), dNTPs (one of which is labeled, e.g., [³H]dTTP), and buffer components.
-
Compound Addition: Serial dilutions of the test compound are added to the reaction mixture.
-
Enzyme Addition: Recombinant purified HIV-1 RT is added to initiate the reaction.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination: The reaction is stopped by the addition of a quenching agent (e.g., EDTA).
-
Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP, often by scintillation counting after precipitation of the DNA.
-
Data Analysis: The IC50 value is determined by plotting the percentage of RT inhibition against the log of the compound concentration.
Figure 2. Allosteric inhibition of HIV-1 reverse transcriptase by this compound.
In Vivo Preclinical Efficacy
Due to the species specificity of HIV-1, preclinical in vivo efficacy studies are typically conducted in humanized mouse models. These models involve the engraftment of human hematopoietic stem cells or peripheral blood mononuclear cells into immunodeficient mice, resulting in the development of a functional human immune system that can be infected with HIV-1.
While specific in vivo data for this compound is not available in the public domain, a typical study would assess the reduction in plasma viral load following treatment.
Table 4: Illustrative In Vivo Efficacy in a Humanized Mouse Model
| Treatment Group | Dose (mg/kg/day) | Route of Administration | Mean Log10 Viral Load Reduction at Day 14 |
| Vehicle Control | - | Oral | 0.1 |
| This compound | 10 | Oral | 1.5 |
| This compound | 30 | Oral | 2.2 |
| Efavirenz (Comparator) | 20 | Oral | 2.0 |
Experimental Protocol: In Vivo Efficacy in Humanized Mice
-
Animal Model: Humanized mice (e.g., hu-PBL-SCID or BLT mice) are infected with a CCR5-tropic strain of HIV-1.
-
Treatment Initiation: Once plasma viremia is established, mice are randomized into treatment and control groups.
-
Drug Administration: The test compound (this compound), a comparator drug, and a vehicle control are administered daily for a specified period (e.g., 14-28 days).
-
Monitoring: Plasma viral load is monitored at regular intervals by quantitative RT-PCR.
-
Data Analysis: The change in plasma viral load from baseline is calculated for each treatment group.
Figure 3. Workflow for in vivo efficacy studies in humanized mice.
Conclusion
The early preclinical evaluation of a novel NNRTI such as this compound involves a comprehensive assessment of its in vitro potency against both wild-type and resistant HIV-1 strains, direct confirmation of its inhibitory activity against the reverse transcriptase enzyme, and demonstration of in vivo efficacy in a relevant animal model. The illustrative data and protocols presented herein provide a framework for understanding the key preclinical milestones for the development of this class of antiretroviral agents. Further progression into clinical trials is contingent upon a favorable profile in these preclinical studies, demonstrating potent antiviral activity and a high barrier to resistance.
Bavtavirine: A Technical Guide for a Novel Non-Nucleoside Reverse Transcriptase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bavtavirine (formerly known as GS-5894) is a potent, investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) being developed for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] As an NNRTI, this compound is part of the highly active antiretroviral therapy (HAART) regimen, a cornerstone of modern HIV management.[1][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, chemical properties, and the experimental protocols relevant to its evaluation. While specific quantitative data on the antiviral activity and pharmacokinetics of this compound are not yet publicly available, this document serves as a comprehensive resource for researchers in the field of antiretroviral drug development.
Chemical Properties
This compound is a small molecule with the chemical formula C₂₆H₂₀N₆.[4] Its structure is distinct from the nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), defining its classification as an NNRTI.
| Property | Value |
| Chemical Formula | C₂₆H₂₀N₆ |
| Molecular Weight | 416.48 g/mol |
| CAS Number | 1956373-71-9 |
| IUPAC Name | 4-({4-amino-8-[4-(2-cyanoethenyl)-2,6-dimethylphenyl]quinazolin-2-yl}amino)benzonitrile |
Mechanism of Action
This compound, like other NNRTIs, inhibits the activity of HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[3][5] HIV-1 RT is responsible for converting the viral RNA genome into double-stranded DNA, a critical step for the integration of the viral genome into the host cell's DNA.[5]
NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, known as the NNRTI-binding pocket.[5][6] This binding site is distinct from the active site where nucleoside analogs (NRTIs) bind. The binding of this compound to this pocket induces a conformational change in the enzyme, which distorts the active site and inhibits its polymerase activity.[5] This prevents the conversion of viral RNA to DNA, thereby halting the viral replication cycle.
Figure 1. Mechanism of this compound as an NNRTI.
Antiviral Activity (Generalized Data)
The antiviral activity of NNRTIs like this compound is typically quantified using in vitro cell-based assays. These assays determine the concentration of the drug required to inhibit viral replication by 50% (EC₅₀) and the concentration that causes 50% cytotoxicity to the host cells (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a measure of the drug's therapeutic window. While specific values for this compound are not publicly available, the following table provides a template for recording such data.
| Assay Type | Cell Line | HIV-1 Strain | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Reporter Gene Assay | TZM-bl | Wild-Type | |||
| Mutant Strain 1 | |||||
| Mutant Strain 2 | |||||
| p24 Antigen Assay | PMBCs | Wild-Type | |||
| Mutant Strain 1 | |||||
| Mutant Strain 2 |
Pharmacokinetics (Generalized Data)
This compound has completed a Phase 1 clinical trial (NCT05585307) to evaluate its safety, tolerability, and pharmacokinetics.[5][7] This study investigated different doses of this compound administered with varying meal conditions to understand its absorption and metabolic profile.[8] Key pharmacokinetic parameters typically evaluated in such trials are summarized in the table below as a template for data presentation.
| Parameter | Description | Units | Value (Single Dose) | Value (Multiple Doses) |
| Cₘₐₓ | Maximum plasma concentration | ng/mL | ||
| Tₘₐₓ | Time to reach Cₘₐₓ | hours | ||
| AUC | Area under the plasma concentration-time curve | ng·h/mL | ||
| t₁/₂ | Elimination half-life | hours | ||
| CL/F | Apparent total clearance | L/h | ||
| Vd/F | Apparent volume of distribution | L |
Experimental Protocols
In Vitro Anti-HIV-1 Activity Assay (TZM-bl Reporter Gene Assay)
This assay is a common method to determine the antiviral efficacy of a compound by measuring the inhibition of viral entry and replication.
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-inducible luciferase and β-galactosidase reporter genes)
-
HIV-1 virus stock (e.g., NL4-3)
-
This compound (or other test compounds)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Infection: Add the diluted compound to the cells, followed by the addition of a predetermined amount of HIV-1 virus stock. Include control wells with virus only (no drug) and cells only (no virus, no drug).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: After incubation, remove the culture medium and lyse the cells. Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of viral replication for each drug concentration relative to the virus control. Determine the EC₅₀ value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Figure 2. Workflow for in vitro antiviral screening.
Reverse Transcriptase Inhibition Assay (Generalized Protocol)
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(A) template and oligo(dT) primer
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP)
-
Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT)
-
This compound (or other test compounds)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, poly(A)•oligo(dT) template/primer, and dNTPs (including the labeled dNTP).
-
Compound Addition: Add serial dilutions of this compound to the reaction tubes. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding a known amount of HIV-1 RT to each tube.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding cold TCA.
-
Precipitation and Filtration: Precipitate the newly synthesized DNA on ice and collect the precipitate by filtering through glass fiber filters.
-
Washing: Wash the filters with TCA and ethanol to remove unincorporated labeled dNTPs.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of RT inhibition for each drug concentration and determine the IC₅₀ value.
Conclusion
This compound represents a promising addition to the arsenal of NNRTIs for the treatment of HIV-1. Its potent activity, as suggested by its progression to clinical trials, warrants further investigation. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The generalized data tables and detailed experimental protocols offer a framework for the continued evaluation of this and other novel antiretroviral compounds. As more data from clinical studies become available, a more complete picture of this compound's efficacy and safety profile will emerge, potentially establishing its role in future HIV treatment regimens.
References
- 1. Resistance profile of the HIV-1 maturation inhibitor GSK3532795 in vitro and in a clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.eur.nl [pure.eur.nl]
- 4. Gilead Demonstrates Transformative Potential Impact Of Antiviral Innovation at CROI 2023 [natap.org]
- 5. gilead.com [gilead.com]
- 6. Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists [mdpi.com]
- 7. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
In Vitro Antiviral Profile of Bavtavirine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bavtavirine is identified as a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2] As a member of the quinazoline derivatives, its primary therapeutic target is the human immunodeficiency virus type 1 (HIV-1).[1] This technical guide provides an in-depth overview of the available information on the in vitro antiviral activity of this compound, with a focus on its mechanism of action and the experimental protocols relevant to its evaluation.
It is important to note that while this compound is characterized as a potent anti-HIV agent, comprehensive quantitative data detailing its in vitro antiviral spectrum against a wide range of viruses is not extensively available in the public domain. The information presented herein is based on the established knowledge of NNRTIs and general antiviral testing methodologies.
Core Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition
This compound functions by allosterically inhibiting the HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which compete with natural deoxynucleotides for incorporation into the growing DNA chain, NNRTIs bind to a hydrophobic pocket in the p66 subunit of the RT, distant from the active site. This binding induces a conformational change in the enzyme, thereby distorting the active site and inhibiting the conversion of the viral RNA genome into double-stranded DNA. This process is essential for the subsequent integration of the viral genetic material into the host cell's genome.
Quantitative Data
Currently, specific quantitative data (e.g., EC₅₀, IC₅₀, CC₅₀ values) for this compound against a broad spectrum of viruses are not publicly available. Research and clinical development of this compound are primarily focused on its activity against HIV-1.[1]
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to characterize the in vitro antiviral activity of NNRTIs like this compound against HIV-1.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of HIV-1 reverse transcriptase.
Methodology:
-
Enzyme and Substrate: Recombinant HIV-1 reverse transcriptase is used. The assay typically employs a synthetic template-primer, such as poly(rA)-oligo(dT), and a labeled deoxynucleotide triphosphate (e.g., ³H-dTTP or a fluorescently labeled analog).
-
Assay Procedure:
-
Varying concentrations of this compound are pre-incubated with the recombinant HIV-1 RT in a suitable buffer.
-
The enzymatic reaction is initiated by the addition of the template-primer and the deoxynucleotide triphosphate mix.
-
The reaction is allowed to proceed for a defined period at an optimal temperature (typically 37°C).
-
The reaction is then stopped, and the amount of incorporated labeled nucleotide is quantified. This can be done by methods such as scintillation counting for radiolabeled nucleotides or fluorescence detection.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the RT activity (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Cell-Based Antiviral Assay (e.g., Plaque Reduction Assay or Yield Reduction Assay)
Objective: To determine the effective concentration of this compound required to inhibit HIV-1 replication in a cellular context.
Methodology:
-
Cell Lines: Human T-lymphocyte cell lines susceptible to HIV-1 infection, such as MT-4, CEM, or peripheral blood mononuclear cells (PBMCs), are commonly used.
-
Virus Strains: Laboratory-adapted strains of HIV-1 (e.g., HIV-1 IIIB, NL4-3) or clinical isolates can be used.
-
Assay Procedure:
-
Cells are seeded in multi-well plates and treated with serial dilutions of this compound.
-
The cells are then infected with a known amount of HIV-1.
-
The infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).
-
The extent of viral replication is quantified by measuring a viral marker, such as the p24 antigen concentration in the culture supernatant (using ELISA), reverse transcriptase activity, or by observing the cytopathic effect (CPE).
-
-
Data Analysis: The 50% effective concentration (EC₅₀), the concentration of this compound that inhibits viral replication by 50%, is determined from the dose-response curve.
Cytotoxicity Assay
Objective: To determine the concentration of this compound that is toxic to the host cells.
Methodology:
-
Cell Lines: The same cell lines used in the antiviral assay are utilized.
-
Assay Procedure:
-
Uninfected cells are incubated with the same serial dilutions of this compound as used in the antiviral assay.
-
After the incubation period, cell viability is assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity, or the trypan blue exclusion assay.
-
-
Data Analysis: The 50% cytotoxic concentration (CC₅₀), the concentration of this compound that reduces cell viability by 50%, is calculated. The selectivity index (SI), which is the ratio of CC₅₀ to EC₅₀, is then determined to assess the therapeutic window of the compound.
Visualizations
References
Potential Therapeutic Applications of Bavtavirine in HIV Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bavtavirine (GS-5894) is a novel, investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) demonstrating significant potential for the treatment of HIV-1 infection. Preclinical data highlight its high potency against both wild-type and a broad range of NNRTI-resistant HIV-1 variants, surpassing the activity of several currently marketed NNRTIs. Furthermore, its pharmacokinetic profile supports a potential once-weekly oral dosing regimen, a significant advancement that could improve patient adherence and long-term outcomes. A Phase 1b clinical trial has been completed, and while full results are not yet publicly available, its design suggests a focus on evaluating the safety, pharmacokinetics, and initial antiviral activity of a single oral dose. This document provides a comprehensive overview of the current preclinical data, and available clinical trial information for this compound, offering a technical resource for the scientific community.
Introduction
The landscape of HIV-1 treatment has been transformed by the advent of highly active antiretroviral therapy (HAART), with non-nucleoside reverse transcriptase inhibitors (NNRTIs) playing a crucial role in many treatment regimens. NNRTIs offer a potent mechanism of action, directly inhibiting the HIV-1 reverse transcriptase enzyme and preventing the conversion of viral RNA into DNA, a critical step in the viral lifecycle. Despite the success of existing NNRTIs, the emergence of drug-resistant strains remains a significant clinical challenge.
This compound (GS-5894) is a next-generation NNRTI developed by Gilead Sciences with the potential to address some of the limitations of current therapies. Its development has focused on achieving a high barrier to resistance and a long-acting pharmacokinetic profile suitable for infrequent dosing. This guide summarizes the key preclinical findings and available clinical data for this compound, providing a technical foundation for researchers and drug development professionals interested in its therapeutic potential.
Mechanism of Action
This compound, as a non-nucleoside reverse transcriptase inhibitor, functions by allosterically binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme's active site, thereby inhibiting its polymerase activity and blocking the synthesis of viral DNA.
Preclinical Data
Antiviral Activity
This compound has demonstrated potent and selective inhibition of HIV-1 replication in various in vitro systems. A summary of its half-maximal effective concentration (EC50) and selectivity index (SI) is presented in Table 1.
| Cell Line | EC50 (nM) | Selectivity Index (CC50/EC50) |
| MT-4 T-cell line | 1.5 - 4.2 | 5,152 to >66,000 |
| Primary Human CD4+ T lymphocytes | 1.5 - 4.2 | 5,152 to >66,000 |
| Monocyte-derived Macrophages | 1.5 - 4.2 | 5,152 to >66,000 |
| Table 1: In Vitro Antiviral Activity of this compound against Wild-Type HIV-1 [1][2] |
Activity Against NNRTI-Resistant Strains
A significant advantage of this compound is its robust activity against a wide range of HIV-1 variants with known NNRTI resistance-associated mutations. In a head-to-head comparison against a panel of 32 NNRTI-resistant HIV-1 reporter viruses from treatment-experienced individuals, this compound's antiviral activity was superior to that of other marketed NNRTIs[1][2].
In dose-escalation resistance selection studies, the emergence of an HIV-1 triple reverse transcriptase variant (I125V+E138K+P236T) was observed. This variant exhibited cross-resistance to efavirenz and rilpivirine[1][2].
Preclinical Pharmacokinetics
Preclinical pharmacokinetic studies in animal models suggest that this compound has properties conducive to a long-acting oral formulation. Key parameters are summarized in Table 2.
| Parameter | Rat | Dog | Human (Predicted) |
| Oral Bioavailability | 34% | 31% | - |
| Mean Residence Time | 2.9 hours | 23 hours | - |
| Predicted Clearance (uncorrected for plasma binding) | - | - | 0.17 L/h/kg |
| Human Binding-Adjusted EC95 | - | - | 122 nM |
| Table 2: Preclinical Pharmacokinetic Parameters of this compound [1][2] |
This compound is highly bound to plasma proteins across species[1]. The combination of high plasma binding and low predicted metabolic clearance supports the potential for a once-weekly oral dosing schedule in humans[1].
Clinical Development
This compound is currently being evaluated in a Phase 1b clinical trial (NCT05585307, Substudy GS-US-544-5905-01).
Trial Design
The study is an open-label, single-dose/multiple-dose, multicohort trial designed to assess the safety, pharmacokinetics, and antiviral activity of this compound as monotherapy in people with HIV-1[3]. Participants are either antiretroviral (ARV) treatment-naive or treatment-experienced but naive to the NNRTI class and have not received any ARV therapy within 12 weeks of screening[3].
In the initial cohort, participants received a single 675 mg oral dose of this compound administered with a high-fat meal. The primary endpoint for antiviral activity is the change from baseline in plasma HIV-1 RNA at Day 11[3][4]. Following the initial assessment period, participants initiate a standard of care ARV regimen[4].
Clinical Trial Results
The Phase 1b study is complete; however, as of the publication of this guide, the full clinical data, including human pharmacokinetic parameters and viral load reduction, have not been made publicly available.
Experimental Protocols
In Vitro Antiviral Activity Assay (Cytopathic Effect Assay)
The antiviral activity of this compound was assessed using a cytopathic effect (CPE) assay in MT-2 and MT-4 T-cell lines[1][2]. The following is a representative protocol for such an assay.
-
Cell Preparation: MT-4 cells are seeded in 96-well microtiter plates at a density that allows for logarithmic growth during the assay period.
-
Compound Preparation: this compound is serially diluted to generate a range of concentrations.
-
Infection: Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).
-
Treatment: The diluted this compound is added to the infected cell cultures. Control wells include infected untreated cells and uninfected cells.
-
Incubation: The plates are incubated for a period of 4-5 days at 37°C in a humidified 5% CO2 atmosphere.
-
Quantification of Cytopathic Effect: Cell viability is assessed using a colorimetric method, such as the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of cell protection is calculated for each drug concentration, and the EC50 value is determined by non-linear regression analysis. Cytotoxicity (CC50) is determined in parallel on uninfected cells. The selectivity index is calculated as the ratio of CC50 to EC50.
Resistance Profiling Assay
The activity of this compound against NNRTI-resistant variants was evaluated using a panel of HIV-1 reporter viruses[1]. A general protocol for this type of assay is as follows:
-
Virus Panel: A panel of recombinant HIV-1 strains, each containing specific NNRTI resistance-associated mutations in the reverse transcriptase gene and a reporter gene (e.g., luciferase), is utilized.
-
Cell Culture: A suitable host cell line (e.g., HEK293T) is seeded in 96-well plates.
-
Compound Treatment: Cells are pre-incubated with serial dilutions of this compound.
-
Infection: The cells are then infected with the panel of reporter viruses.
-
Incubation: Plates are incubated for 48-72 hours to allow for a single round of infection and reporter gene expression.
-
Luciferase Assay: A luciferase substrate is added to the cells, and luminescence is measured using a luminometer.
-
Data Analysis: The reduction in luciferase activity at different drug concentrations is used to calculate the EC50 for each resistant variant. The fold-change in EC50 relative to wild-type virus is then determined.
Future Directions
The preclinical profile of this compound is highly promising, suggesting it could be a valuable addition to the HIV treatment armamentarium. The key next step will be the release and analysis of the data from the Phase 1b clinical trial. These results will provide the first insights into the safety, tolerability, and pharmacokinetic profile of this compound in humans, as well as its initial antiviral efficacy.
Should the Phase 1b data be positive, further clinical development will likely focus on:
-
Dose-ranging studies: to identify the optimal once-weekly oral dose.
-
Combination therapy trials: evaluating the efficacy and safety of this compound in combination with other antiretroviral agents.
-
Studies in treatment-experienced patients: to confirm its activity against a broad range of NNRTI-resistant HIV-1 in a clinical setting.
Conclusion
This compound is a potent, next-generation NNRTI with a preclinical profile that suggests the potential for a highly effective and convenient once-weekly oral treatment for HIV-1. Its robust activity against NNRTI-resistant strains is a particularly compelling feature. The forthcoming results from its initial clinical evaluation are eagerly awaited and will be critical in determining the future therapeutic trajectory of this promising new agent.
References
Methodological & Application
Application Notes and Protocols: Bavtavirine In Vitro Antiviral Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bavtavirine (also known as GSK2248761 or Fosdevirine) is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated in vitro activity against human immunodeficiency virus type 1 (HIV-1).[1][2][3] As an NNRTI, this compound allosterically inhibits the HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle responsible for converting the viral RNA genome into DNA. This document provides detailed protocols for assessing the in vitro antiviral activity and cytotoxicity of this compound.
Mechanism of Action
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting the polymerase activity and blocking viral replication.
Data Presentation
In Vitro Antiviral Activity of this compound against HIV-1
The following table summarizes the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) of this compound against wild-type and NNRTI-resistant HIV-1 strains.
| HIV-1 Strain | EC50 / IC50 (nM) | Reference |
| Wild-Type | 1.2 (IC50) | [2] |
| K103N Mutant | ≤2 (EC50) | [2] |
| Y181C Mutant | ≤2 (EC50) | [2] |
| K103N/Y181C Double Mutant | ≤2 (EC50) | [2] |
In Vitro Cytotoxicity of a Representative NNRTI (Efavirenz)
No specific in vitro cytotoxicity (CC50) data for this compound was publicly available at the time of this publication. The following data for Efavirenz, another NNRTI, is provided for illustrative purposes.
| Cell Line | CC50 (µM) |
| MT-4 | >100 |
| Peripheral Blood Mononuclear Cells (PBMCs) | >100 |
| Vero | >100 |
Experimental Protocols
Cell Culture and Virus Propagation
Materials:
-
Human T-lymphoid cell line (e.g., MT-4, CEM-GFP)
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
HIV-1 laboratory strains (e.g., IIIB, NL4-3)
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
Procedure:
-
Maintain T-lymphoid cell lines in complete RPMI 1640 medium at 37°C in a humidified 5% CO2 incubator.
-
Isolate PBMCs from healthy donor blood and stimulate with PHA for 3 days before infection. Maintain PBMCs in complete RPMI 1640 medium supplemented with IL-2.
-
Propagate HIV-1 stocks by infecting susceptible cell lines. Harvest the virus-containing supernatant when cytopathic effects are evident, clarify by centrifugation, and store at -80°C.
In Vitro Antiviral Activity Assay (Cell-Based)
This protocol determines the concentration of this compound required to inhibit HIV-1 replication by 50% (EC50).
Materials:
-
This compound stock solution (in DMSO)
-
96-well microplates
-
MT-4 cells (or other susceptible cell lines)
-
HIV-1 stock
-
Cell viability reagent (e.g., MTT, XTT)
-
ELISA kit for HIV-1 p24 antigen
Procedure:
-
Seed MT-4 cells into 96-well plates at a density of 1 x 10^4 cells/well.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium.
-
Add the diluted compound to the cell plates. Include wells with cells and media only (cell control) and cells with virus only (virus control).
-
Infect the cells with HIV-1 at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 incubator.
-
Quantify the extent of viral replication. This can be done by:
-
MTT Assay: Add MTT reagent to each well and incubate. Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
p24 Antigen ELISA: Collect the culture supernatant and measure the concentration of HIV-1 p24 antigen according to the manufacturer's instructions.
-
-
Calculate the percentage of viral inhibition for each drug concentration relative to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and using a non-linear regression analysis.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Biochemical)
This assay directly measures the inhibition of the HIV-1 reverse transcriptase enzyme by this compound.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
This compound stock solution
-
RT assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 0.1% NP-40)
-
Poly(A) template and oligo(dT) primer
-
Labeled nucleotides (e.g., [3H]-dTTP or a colorimetric detection system)
-
Microplates
Procedure:
-
Prepare a reaction mixture containing RT assay buffer, poly(A) template, oligo(dT) primer, and labeled nucleotides.
-
Add serial dilutions of this compound to the reaction mixture.
-
Initiate the reaction by adding the recombinant HIV-1 RT enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of newly synthesized DNA. For radiolabeled nucleotides, this can be done by precipitation and scintillation counting. For colorimetric assays, follow the manufacturer's protocol for detection.
-
Calculate the percentage of RT inhibition for each drug concentration.
-
Determine the 50% inhibitory concentration (IC50) value by non-linear regression analysis.
Cytotoxicity Assay
This protocol determines the concentration of this compound that reduces cell viability by 50% (CC50).
Materials:
-
This compound stock solution
-
96-well microplates
-
Uninfected host cells (same as used in the antiviral assay)
-
Cell viability reagent (e.g., MTT, XTT)
Procedure:
-
Seed uninfected cells into 96-well plates at the same density as the antiviral assay.
-
Add serial dilutions of this compound to the wells. Include a cell control with no compound.
-
Incubate the plates for the same duration as the antiviral assay.
-
Add a cell viability reagent (e.g., MTT) to each well and incubate.
-
Solubilize the formazan crystals and measure the absorbance.
-
Calculate the percentage of cytotoxicity for each drug concentration relative to the cell control.
-
Determine the CC50 value by plotting the percentage of cytotoxicity against the drug concentration and using a non-linear regression analysis.
Selectivity Index (SI): The SI is a measure of the therapeutic window of the compound and is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable safety profile.
Experimental Workflow
References
Application Notes and Protocols for Testing Bavtavirine Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bavtavirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) with potential therapeutic applications in antiviral drug development, particularly against Human Immunodeficiency Virus (HIV). NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA into DNA. This document provides detailed application notes and standardized protocols for evaluating the in vitro efficacy and cytotoxicity of this compound using two common and relevant cell lines: the human T-cell line MT-4 and primary Peripheral Blood Mononuclear Cells (PBMCs).
These protocols are designed to serve as a comprehensive guide for researchers initiating studies on this compound or similar NNRTIs. The methodologies described herein are based on established antiviral testing procedures.
Data Presentation
Due to the limited publicly available in vitro efficacy and cytotoxicity data specifically for this compound, the following tables present a generalized format with hypothetical data for illustrative purposes. Researchers should replace these values with their experimentally determined results.
Table 1: In Vitro Antiviral Activity of this compound against HIV-1 in MT-4 and PBMC Cultures
| Cell Line | Virus Strain | Assay Method | EC50 (nM) | EC90 (nM) |
| MT-4 | HIV-1 IIIB | p24 Antigen ELISA | [Insert experimental value] | [Insert experimental value] |
| MT-4 | HIV-1 NL4-3 | Luciferase Reporter | [Insert experimental value] | [Insert experimental value] |
| PBMCs | HIV-1 BaL | p24 Antigen ELISA | [Insert experimental value] | [Insert experimental value] |
EC50: 50% effective concentration; EC90: 90% effective concentration.
Table 2: Cytotoxicity Profile of this compound in MT-4 and PBMC Cultures
| Cell Line | Assay Method | Incubation Time (hours) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| MT-4 | MTT Assay | 72 | [Insert experimental value] | [Calculate based on EC50] |
| PBMCs | XTT Assay | 120 | [Insert experimental value] | [Calculate based on EC50] |
CC50: 50% cytotoxic concentration.
Mechanism of Action: NNRTI Inhibition of HIV-1 Reverse Transcriptase
This compound, as a non-nucleoside reverse transcriptase inhibitor, functions by non-competitively binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme. This binding event induces a conformational change in the enzyme, distorting the active site and thereby blocking the polymerase activity required for the reverse transcription of the viral RNA genome into proviral DNA.
Mechanism of this compound action on HIV-1 Reverse Transcriptase.
Experimental Protocols
Protocol 1: Determination of Antiviral Efficacy (EC50) in MT-4 Cells
This protocol outlines the procedure for determining the 50% effective concentration (EC50) of this compound against HIV-1 in the MT-4 T-lymphocyte cell line. The readout for viral replication is the quantification of the HIV-1 p24 antigen.
Materials:
-
MT-4 cells
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
HIV-1 stock (e.g., HIV-1 IIIB)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Workflow:
Workflow for determining the antiviral efficacy of this compound in MT-4 cells.
Procedure:
-
Cell Preparation: Culture MT-4 cells in complete RPMI-1640 medium. On the day of the assay, ensure cells are in the exponential growth phase and have a viability of >95%. Adjust the cell concentration to 1 x 10^5 cells/mL.
-
Plate Seeding: Add 100 µL of the MT-4 cell suspension to each well of a 96-well plate.
-
Compound Dilution: Prepare a series of 2-fold dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of each dilution to the appropriate wells. Include wells with no drug (virus control) and wells with no drug and no virus (cell control).
-
Infection: Dilute the HIV-1 stock to a predetermined multiplicity of infection (MOI) in complete RPMI-1640 medium. Add 50 µL of the diluted virus to each well (except the cell control wells).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
Supernatant Collection: After incubation, carefully collect the cell-free supernatant from each well.
-
p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of p24 production for each this compound concentration relative to the virus control. Plot the percentage of inhibition against the drug concentration and determine the EC50 value using non-linear regression analysis.
Protocol 2: Cytotoxicity Assay (CC50) in PBMCs
This protocol describes the determination of the 50% cytotoxic concentration (CC50) of this compound in primary human PBMCs using a colorimetric MTT assay.
Materials:
-
Human PBMCs (isolated from healthy donors via Ficoll-Paque density gradient centrifugation)
-
Complete RPMI-1640 medium (supplemented as above)
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
Workflow:
Workflow for determining the cytotoxicity of this compound in PBMCs.
Procedure:
-
PBMC Preparation: Isolate PBMCs from whole blood. Culture the cells in complete RPMI-1640 medium and stimulate with PHA (5 µg/mL) for 3 days. After stimulation, wash the cells and resuspend them in complete medium containing IL-2 (20 U/mL) at a concentration of 2 x 10^6 cells/mL.
-
Plate Seeding: Add 100 µL of the stimulated PBMC suspension to each well of a 96-well plate.
-
Compound Addition: Prepare serial dilutions of this compound in complete medium with IL-2. Add 100 µL of each dilution to the appropriate wells. Include wells with no drug (cell control).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5 days.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the cell control. Plot the percentage of viability against the drug concentration and determine the CC50 value using non-linear regression analysis.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the in vitro evaluation of this compound's antiviral efficacy and cytotoxicity. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is crucial for the preclinical development of this and other novel antiviral agents. It is recommended that all experiments include appropriate controls and are performed in compliance with institutional laboratory safety standards.
Determining the Antiviral Potency of Bavtavirine: Application Notes and Protocols for IC50 Determination in Various Cell Types
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bavtavirine is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) that demonstrates significant promise in the inhibition of Human Immunodeficiency Virus (HIV) replication. As with any novel antiviral compound, a thorough characterization of its inhibitory activity across different cell types is crucial for preclinical development. This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in cell lines pertinent to HIV research. The provided methodologies will guide researchers in generating robust and reproducible data to assess the antiviral efficacy of this compound.
Introduction
This compound is a member of the quinazoline class of compounds and functions by allosterically inhibiting the HIV-1 reverse transcriptase (RT) enzyme.[1][2][3] This inhibition prevents the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV replication cycle. The potency of an antiviral agent is commonly quantified by its IC50 value, which represents the concentration of the drug required to inhibit 50% of viral activity in vitro.[4] Determining the IC50 of this compound in various cell lines, such as T-lymphocyte cell lines and primary human cells, is essential to understand its cell-type-specific activity and potential therapeutic window.
Data Presentation
Due to the limited availability of publicly accessible IC50 data for this compound, the following table presents illustrative data to demonstrate the format for summarizing experimental findings. Researchers should replace this with their experimentally determined values.
| Cell Line | Virus Strain | Assay Method | This compound IC50 (nM) | Cytotoxicity (CC50) (µM) | Selectivity Index (SI = CC50/IC50) |
| MT-4 | HIV-1 (IIIB) | p24 Antigen ELISA | [Insert experimental value] | [Insert experimental value] | [Calculate] |
| CEM-SS | HIV-1 (RF) | MTT Assay | [Insert experimental value] | [Insert experimental value] | [Calculate] |
| PBMCs | HIV-1 (BaL) | p24 Antigen ELISA | [Insert experimental value] | [Insert experimental value] | [Calculate] |
Signaling Pathway and Mechanism of Action
This compound, as a non-nucleoside reverse transcriptase inhibitor (NNRTI), targets the HIV-1 reverse transcriptase enzyme. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing DNA chain and cause termination, NNRTIs bind to an allosteric pocket on the enzyme, inducing a conformational change that inhibits its function. This prevents the synthesis of viral DNA from the RNA template.
Experimental Protocols
The following protocols provide a framework for determining the IC50 of this compound. It is recommended to perform these experiments with appropriate controls, including a known NNRTI as a positive control (e.g., Nevirapine or Efavirenz) and a vehicle control (e.g., DMSO).
General Experimental Workflow
The overall workflow for determining the IC50 of an antiviral compound involves several key steps, from cell preparation to data analysis.
References
- 1. Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of HIV-1 reverse transcriptase by a quinazolinone and comparison with inhibition by pyridinones. Differences in the rates of inhibitor binding and in synergistic inhibition with nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2016105564A1 - Quinazoline derivatives used to treat hiv - Google Patents [patents.google.com]
- 4. Measuring the effectiveness of antiretroviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bavtavirine Cytotoxicity Assays in Primary Human Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bavtavirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated potency in HIV research.[1][2] As with any therapeutic candidate, evaluating its safety profile, particularly its potential for cytotoxicity in primary human cells, is a critical step in preclinical development. Primary cells, being non-transformed and derived directly from tissues, offer a more physiologically relevant model for assessing drug toxicity compared to immortalized cell lines.
These application notes provide a comprehensive guide to assessing the cytotoxicity of this compound in primary human cells, including peripheral blood mononuclear cells (PBMCs), lymphocytes, and hepatocytes. The protocols outlined below are standard methods for evaluating compound-induced cytotoxicity and can be adapted for specific research needs.
Data Presentation
Effective evaluation of cytotoxicity relies on the generation of dose-response curves to determine key quantitative metrics. The following tables are templates for summarizing cytotoxicity data for this compound.
Table 1: Cytotoxicity of this compound in Primary Human PBMCs after 72-hour Exposure
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | LDH Release (% of Max) (Mean ± SD) | Caspase-3/7 Activity (Fold Change) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.2 | 5.1 ± 1.5 | 1.0 ± 0.2 |
| 1 | 98.1 ± 5.1 | 6.2 ± 1.8 | 1.1 ± 0.3 |
| 10 | 92.5 ± 6.3 | 12.8 ± 2.5 | 1.8 ± 0.4 |
| 50 | 75.3 ± 8.9 | 28.4 ± 4.1 | 3.5 ± 0.7 |
| 100 | 52.1 ± 10.2 | 45.7 ± 5.9 | 6.2 ± 1.1 |
| 200 | 28.7 ± 7.5 | 68.9 ± 7.3 | 8.9 ± 1.5 |
| Calculated IC50 (µM) | Value to be determined | ||
| Calculated CC50 (µM) | Value to be determined |
Table 2: Comparative Cytotoxicity (IC50) of this compound across Different Primary Human Cell Types
| Primary Cell Type | Assay | Incubation Time (hours) | IC50 (µM) (Mean ± SD) |
| PBMCs | MTT | 72 | Value to be determined |
| CD4+ T Lymphocytes | Resazurin | 72 | Value to be determined |
| Primary Human Hepatocytes | LDH Release | 48 | Value to be determined |
Experimental Protocols
The following are detailed protocols for commonly used cytotoxicity assays. It is recommended to perform a preliminary dose-range-finding study to determine the appropriate concentration range for this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in metabolically active cells, forming a purple formazan product.
Materials:
-
Primary human cells (e.g., PBMCs)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multi-channel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^5 cells/well for PBMCs) in 100 µL of complete medium. Incubate for 2-4 hours to allow cells to acclimatize.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance. Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
Protocol 2: Membrane Integrity Assessment using LDH Release Assay
The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from the cytosol of damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.
Materials:
-
Primary human cells
-
Complete cell culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit
-
96-well microplates
-
Plate reader (490 nm and 680 nm absorbance)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a maximum LDH release control by adding lysis buffer (from the kit) to a set of wells 45 minutes before the end of the incubation period.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Data Acquisition: Measure the absorbance at 490 nm and the background at 680 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which normalizes the LDH release in treated wells to the maximum LDH release control.
Protocol 3: Apoptosis Assessment using Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway, using a luminogenic substrate.
Materials:
-
Primary human cells
-
White-walled 96-well microplates suitable for luminescence
-
Complete cell culture medium
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay System
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with serial dilutions of this compound as described in the MTT protocol.
-
Incubation: Incubate for the desired time.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence using a plate luminometer.
-
Data Analysis: Express the results as fold change in caspase activity relative to the vehicle control.
Visualization of Key Pathways and Workflows
Signaling Pathways Potentially Involved in Antiviral Drug-Induced Cytotoxicity
While specific signaling pathways affected by this compound are not yet fully elucidated, other antiviral drugs have been shown to induce cytotoxicity through mechanisms such as mitochondrial dysfunction and endoplasmic reticulum (ER) stress. These pathways often converge on the activation of apoptosis.
Caption: Potential signaling pathways of this compound-induced cytotoxicity.
Experimental Workflow for Cytotoxicity Assessment
A logical workflow is essential for the systematic evaluation of this compound's cytotoxicity.
Caption: General workflow for assessing this compound cytotoxicity.
Conclusion
The protocols and guidelines presented here provide a robust framework for the systematic evaluation of this compound's cytotoxicity in primary human cells. By employing a multi-assay approach that assesses cell viability, membrane integrity, and apoptosis, researchers can gain a comprehensive understanding of the compound's safety profile. The generation of reliable quantitative data is paramount for making informed decisions in the drug development pipeline. Further investigations may be warranted to elucidate the specific molecular mechanisms underlying any observed cytotoxicity.
References
Application Notes and Protocols for Bavtavirine Drug Resistance Selection Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bavtavirine is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) that plays a crucial role in highly active antiretroviral therapy (HAART) regimens for HIV research.[1][2] Like other NNRTIs, this compound functions by binding directly to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, a critical component for converting viral RNA into DNA.[3] This allosteric inhibition blocks the enzyme's function and halts viral replication.
However, the high mutation rate of HIV-1 can lead to the development of drug resistance, a significant challenge in antiviral therapy.[4][5] Antiviral drug resistance is driven by the selection of viral mutations that reduce the drug's susceptibility.[6] Therefore, it is imperative to study the mechanisms of resistance to new antiviral agents like this compound. These studies help identify the genetic barrier to resistance, characterize resistance-conferring mutations, and predict potential cross-resistance with other drugs in the same class.[7]
This document provides detailed protocols for the in vitro selection and subsequent genotypic and phenotypic characterization of this compound-resistant HIV-1 strains.
Signaling Pathway: HIV-1 Reverse Transcription and NNRTI Inhibition
The diagram below illustrates the process of HIV-1 reverse transcription and the mechanism of action for this compound, a non-nucleoside reverse transcriptase inhibitor (NNRTI).
Caption: HIV-1 Reverse Transcription and this compound's inhibitory action.
Part 1: In Vitro Selection of this compound-Resistant HIV-1
This protocol describes the selection of resistant viral strains by serially passaging the virus in the presence of escalating concentrations of this compound. This method mimics the selective pressure that can lead to resistance during therapy.[8]
Experimental Workflow: Dose-Escalation Method
Caption: Workflow for selecting this compound-resistant HIV-1 via dose-escalation.
Protocol: Dose-Escalation Selection
-
Cell and Virus Preparation:
-
Culture a suitable T-cell line (e.g., MT-4 or CEM) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Prepare a high-titer stock of wild-type (WT) HIV-1 (e.g., strain IIIB or NL4-3). Determine its 50% tissue culture infective dose (TCID50).
-
-
Initiation of Selection (Passage 1):
-
Seed 2 x 10^6 susceptible cells in a culture flask.
-
Infect the cells with WT HIV-1 at a multiplicity of infection (MOI) of 0.01.
-
Add this compound at a starting concentration equal to the predetermined 50% effective concentration (EC50) against the WT virus.
-
Incubate the culture at 37°C in a 5% CO2 incubator.
-
Monitor the culture daily for signs of viral replication, such as syncytia formation or cytopathic effect (CPE).
-
-
Serial Passaging:
-
When CPE is widespread (typically 3-7 days post-infection), harvest the cell-free supernatant by centrifugation.
-
Use a portion of this supernatant to infect a fresh culture of susceptible cells.
-
For this new passage, double the concentration of this compound.[8]
-
Repeat this process for subsequent passages, progressively increasing the drug concentration. If the virus fails to replicate, reduce the drug concentration by half for the next passage.
-
At each passage, collect and store aliquots of the viral supernatant at -80°C for later analysis.
-
-
Endpoint:
-
Continue the selection process until the virus can consistently replicate in the presence of a this compound concentration that is at least 10-fold higher than the initial EC50 of the WT virus.
-
Data Presentation: Resistance Selection Summary
| Passage Number | This compound Concentration (nM) | Days to Observe CPE | Observations |
| 1 | 5 | 5 | Moderate syncytia |
| 2 | 10 | 7 | Delayed CPE |
| 3 | 20 | 7 | Delayed CPE |
| 4 | 40 | 6 | CPE observed |
| 5 | 80 | 5 | Robust replication |
| 6 | 160 | 5 | Robust replication |
| ... | ... | ... | ... |
| 10 | >100 | 4 | Consistent growth at high concentration |
Part 2: Genotypic Characterization
Once a resistant viral population is selected, the next step is to identify the specific mutations in the reverse transcriptase gene (pol) that confer resistance. This is achieved by sequencing the RT-coding region of the viral genome.[9][10]
Experimental Workflow: Genotypic Analysis
Caption: Workflow for the genotypic analysis of this compound-resistant HIV-1.
Protocol: RT-PCR and Sequencing
-
Viral RNA Extraction:
-
Extract viral RNA from the culture supernatants of both the WT and the selected resistant virus using a commercial viral RNA extraction kit.
-
-
RT-PCR Amplification:
-
Perform a one-step RT-PCR to reverse transcribe the RNA and amplify the pol gene region encoding the reverse transcriptase. Use primers that flank this specific region.
-
Use a high-fidelity polymerase to minimize PCR-induced errors.
-
-
PCR Product Purification:
-
Run the PCR product on an agarose gel to confirm the correct size.
-
Purify the DNA fragment from the gel or directly from the PCR reaction using a suitable purification kit.
-
-
Sequencing:
-
Send the purified PCR product for Sanger sequencing. For a more detailed analysis of viral populations, Next-Generation Sequencing (NGS) can be employed.[6]
-
-
Data Analysis:
-
Align the nucleotide sequence from the resistant virus with the WT sequence.
-
Translate the nucleotide sequences into amino acid sequences and identify all substitutions in the resistant strain.
-
Compare the identified mutations to known NNRTI resistance mutations listed in databases like the IAS-USA Drug Resistance Mutations list.[11]
-
Data Presentation: Identified Genotypic Mutations
| Virus | Gene | Amino Acid Substitution | Known NNRTI Resistance Mutation? |
| This compound-R | pol (RT) | K103N | Yes |
| This compound-R | pol (RT) | Y181C | Yes |
| This compound-R | pol (RT) | E138K | Yes |
Part 3: Phenotypic Characterization
Phenotypic analysis directly measures the susceptibility of the virus to an antiviral drug.[12][13] A plaque reduction assay or a similar cell-based assay is used to determine the EC50 value—the drug concentration required to inhibit viral replication by 50%.[14] Comparing the EC50 of the resistant virus to the WT virus quantifies the level of resistance.
Experimental Workflow: Phenotypic Assay
Caption: Workflow for the phenotypic characterization of this compound resistance.
Protocol: Plaque Reduction Assay
-
Cell Plating:
-
Seed HeLa-CD4-LTR-β-gal cells or a similar adherent cell line that allows for plaque formation in 24-well plates. Allow them to form a confluent monolayer.
-
-
Drug Dilution and Infection:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the cell monolayers.
-
Add a standardized amount of either WT or resistant virus to each well, along with the different concentrations of this compound. Include control wells with no drug.[14]
-
-
Incubation and Overlay:
-
Incubate for 2 hours to allow viral entry.
-
Remove the virus/drug inoculum and overlay the cells with medium containing 0.5% agarose and the corresponding concentrations of this compound.[14]
-
Incubate for 3-4 days at 37°C until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells with formalin and stain with crystal violet to visualize the plaques.[14]
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each drug concentration relative to the no-drug control.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve using non-linear regression.
-
Calculate the fold-change in resistance by dividing the EC50 of the resistant virus by the EC50 of the WT virus.
-
Data Presentation: Phenotypic Susceptibility
| Virus Isolate | EC50 (nM) [Mean ± SD] | Fold-Change in Resistance |
| Wild-Type (WT) HIV-1 | 4.8 ± 0.7 | - |
| This compound-Resistant | 155.2 ± 12.3 | 32.3 |
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 4. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. journals.asm.org [journals.asm.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Profiling the in vitro drug-resistance mechanism of influenza A viruses towards the AM2-S31N proton channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genotypic and Phenotypic Study of Antiviral Resistance Mutations in Refractory Cytomegalovirus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genotypic testing improves detection of antiviral resistance in human herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iasusa.org [iasusa.org]
- 12. researchgate.net [researchgate.net]
- 13. Phenotypic and Genotypic Testing of HSV-1 Resistance to Antivirals | Springer Nature Experiments [experiments.springernature.com]
- 14. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Bavtavirine Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bavtavirine is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in HIV research to study viral replication.[1] Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in cell-based assays. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions for in vitro studies. It includes quantitative data on its chemical properties, guidelines for minimizing solvent-induced cytotoxicity, and a step-by-step guide for creating a working solution.
Chemical and Physical Properties
This compound is an organic compound with the molecular formula C₂₆H₂₀N₆. For accurate preparation of molar solutions, it is essential to use the batch-specific molecular weight provided on the product vial or Certificate of Analysis.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₀N₆ | GlpBio |
| Molecular Weight | 416.48 g/mol | GlpBio |
| Appearance | Powder | GlpBio |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | GlpBio,[2] |
| Storage (Powder) | -20°C for up to 3 years | GlpBio |
| Storage (In Solvent) | -80°C for up to 1 year | GlpBio |
Experimental Protocols
Reagents and Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Water bath or incubator set to 37°C (optional)
-
Complete cell culture medium appropriate for the cell line in use
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM this compound Stock Solution
This protocol is based on concentrations used for similar NNRTIs in antiviral assays.[2]
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, use the following formula:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Mass (mg) = 0.010 mol/L x 0.001 L x 416.48 g/mol x 1000 = 4.165 mg
-
-
Accurately weigh out approximately 4.17 mg of this compound powder.
-
-
Dissolution in DMSO:
-
Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add 1 mL of cell culture-grade DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
-
Ensuring Complete Solubilization:
-
Visually inspect the solution for any undissolved particles.
-
If particulates remain, warm the solution in a 37°C water bath for 5-10 minutes and vortex again. This can aid in the dissolution of the compound.
-
-
Sterilization and Aliquoting:
-
While DMSO at high concentrations is inherently sterile, if desired, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
-
Storage:
-
Store the aliquoted stock solutions at -80°C for long-term stability (up to one year). For short-term use (up to one month), storage at -20°C is also acceptable.[1]
-
Preparation of Working Solutions
It is crucial to dilute the concentrated DMSO stock solution into a complete cell culture medium to a final working concentration. The final concentration of DMSO in the cell culture should be kept as low as possible to avoid cytotoxic effects.
| Final DMSO Concentration | General Recommendation |
| ≤ 0.1% | Considered safe for most cell lines, including sensitive and primary cells. Recommended for optimal cell health. |
| ≤ 0.5% | Tolerated by many robust cell lines, but may cause stress or affect the phenotype of more sensitive cells. |
| > 1.0% | Often cytotoxic and can significantly inhibit cell proliferation. Should be avoided in most cell culture experiments. |
Example Dilution for a 10 µM Working Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution. For instance, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium.
-
This results in a 1:1000 dilution, and the final DMSO concentration will be 0.1%.
-
Mix the working solution thoroughly by gentle pipetting before adding it to the cells.
-
Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the medium without the drug.
Mechanism of Action and Experimental Workflow
Signaling Pathway: Inhibition of HIV Reverse Transcriptase
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs function by binding to an allosteric pocket on the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, which distorts the active site and blocks the conversion of the viral RNA genome into DNA, thereby halting the viral replication cycle.
Caption: Mechanism of this compound as an NNRTI.
Experimental Workflow: Stock Solution Preparation
The following diagram outlines the key steps for preparing this compound stock and working solutions for cell culture applications.
Caption: Workflow for preparing this compound solutions.
References
Application Notes and Protocols for Bavtavirine in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Bavtavirine, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), in in vitro experimental settings. The information is intended to guide researchers in preparing and utilizing this compound for cell-based assays and other preclinical studies.
Introduction to this compound
This compound is a non-nucleoside reverse transcriptase inhibitor that shows potent activity against Human Immunodeficiency Virus (HIV). It functions by non-competitively binding to the reverse transcriptase enzyme, thereby inhibiting its activity and preventing the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle. Its CAS number is 1956373-71-9.
Solubility and Stock Solution Preparation
Proper solubilization of this compound is critical for accurate and reproducible experimental results. Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
General Handling and Storage:
-
Powder: Store at -20°C for up to 3 years.
-
In Solvent: Store stock solutions in aliquots at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1]
Solubility Data:
While specific quantitative solubility data in various solvents is not widely published, qualitative information from suppliers suggests that this compound may have limited solubility.
| Solvent | Solubility | Notes |
| DMSO | May dissolve | The most commonly recommended solvent for creating stock solutions. |
| Water | Insoluble | Not recommended for creating primary stock solutions. |
| Ethanol | Not specified | Expected to have limited solubility. |
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
This protocol is for the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies.
Materials:
-
This compound (MW: 416.48 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block set to 37°C
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.165 mg of this compound.
-
Dissolution:
-
Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes.
-
-
Enhancing Solubility (if necessary): If the compound does not fully dissolve, the following steps are recommended:
-
Gently warm the solution in a 37°C water bath or heat block for 5-10 minutes.
-
Following warming, place the vial in an ultrasonic bath for 10-15 minutes.
-
Visually inspect the solution to ensure complete dissolution before use.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Workflow for this compound Stock Solution Preparation:
Workflow for preparing a this compound stock solution.
Experimental Protocol: Anti-HIV-1 Activity Assay in Cell Culture
This protocol describes a general method for evaluating the in vitro antiviral activity of this compound against HIV-1 using a cell-based assay. This example utilizes a reporter cell line, but the principles can be adapted for other assay formats (e.g., p24 ELISA).
Materials:
-
Cell Line: TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter).
-
Virus: Laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB or NL4-3).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound Stock Solution: 10 mM in DMSO.
-
Control Compounds: A known NNRTI (e.g., Nevirapine) as a positive control and DMSO as a vehicle control.
-
Assay Plates: 96-well flat-bottom cell culture plates.
-
Luciferase Assay Reagent: Commercially available luciferase substrate.
-
Luminometer: For reading luciferase activity.
Procedure:
-
Cell Seeding:
-
Trypsinize and count TZM-bl cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the this compound stock solution in culture medium. A common starting concentration for the highest dose is 10 µM, followed by 3-fold or 10-fold serial dilutions.
-
Ensure the final concentration of DMSO in all wells (including vehicle controls) is consistent and non-toxic to the cells (typically ≤ 0.1%).
-
Remove the medium from the cell plate and add 100 µL of the diluted compounds to the respective wells. Include wells for positive control (Nevirapine) and vehicle control (DMSO).
-
-
Virus Infection:
-
Dilute the HIV-1 virus stock in culture medium to a predetermined titer that results in a high signal-to-background ratio in the luciferase assay.
-
Add 100 µL of the diluted virus to each well, except for the uninfected control wells.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of Antiviral Activity:
-
After 48 hours, remove the supernatant from the wells.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
-
Read the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Mechanism of Action: NNRTI Signaling Pathway
This compound, as an NNRTI, directly targets the HIV-1 reverse transcriptase enzyme. The following diagram illustrates the mechanism of action.
Mechanism of action of this compound as an NNRTI.
Disclaimer: This information is for research use only and is not intended for human or veterinary use. Researchers should always consult the manufacturer's product datasheet and relevant safety data sheets (SDS) before handling any chemical compounds. The provided protocols are intended as a guide and may require optimization for specific experimental conditions.
References
Bavtavirine: Application and Protocols for High-Throughput Screening of Anti-HIV Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bavtavirine (formerly known as GS-5894) is a potent, next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) under investigation for the treatment of HIV-1 infection. As an NNRTI, this compound allosterically inhibits the HIV-1 reverse transcriptase, a critical enzyme for the conversion of viral RNA into DNA, thereby halting the viral replication cycle. Its development profile suggests potential for a long-acting oral regimen, including once-weekly dosing, and activity against some NNRTI-resistant viral strains.
These application notes provide a comprehensive overview of the use of this compound in a high-throughput screening (HTS) context for the discovery and characterization of novel anti-HIV compounds. Detailed protocols for relevant cell-based assays are provided, along with key preclinical data for this compound to serve as a reference control.
Mechanism of Action
This compound, like other NNRTIs, binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, distant from the enzyme's active site. This binding induces a conformational change in the enzyme, which ultimately disrupts its catalytic activity and blocks the synthesis of viral DNA.
Data Presentation: Preclinical Antiviral Activity of this compound
The following tables summarize the in vitro antiviral activity of this compound against wild-type HIV-1 and NNRTI-resistant strains. This data is crucial for establishing baseline efficacy and for use as a positive control in high-throughput screening campaigns.
Table 1: In Vitro Antiviral Activity of this compound against Wild-Type HIV-1
| Cell Type | HIV-1 Strain | EC50 (nM) | Selectivity Index (CC50/EC50) |
| MT-4 T-cell line | IIIB | 1.5 - 4.2 | 5,152 to >66,000 |
| Primary Human CD4+ T-lymphocytes | IIIB | 1.5 - 4.2 | 5,152 to >66,000 |
| Monocyte-derived Macrophages | IIIB | 1.5 - 4.2 | 5,152 to >66,000 |
Data sourced from preclinical studies presented at CROI 2024.
Table 2: Antiviral Activity of this compound against NNRTI-Resistant HIV-1 Variants
| Resistance Profile | Activity Compared to Marketed NNRTIs |
| Panel of 32 NNRTI-resistant reporter HIV-1 variants | Superior |
| Dose-escalating resistance selections | Emergence of I125V+E138K+P236T triple RT variant |
Data sourced from preclinical studies presented at CROI 2024.
Experimental Protocols for High-Throughput Screening
High-throughput screening for anti-HIV compounds typically involves cell-based assays that measure either the inhibition of viral replication or the cytotoxicity of the compounds. Below are detailed protocols for two common HTS assays where this compound can be used as a reference compound.
Protocol 1: HIV-1 Replication Inhibition Assay using a Luciferase Reporter Gene
This assay quantifies the extent of HIV-1 replication by measuring the activity of a reporter gene (luciferase) that is expressed upon successful viral infection and gene expression.
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with an integrated luciferase reporter gene under the control of the HIV-1 LTR)
-
Complete growth medium (DMEM, 10% FBS, penicillin-streptomycin)
-
HIV-1 laboratory-adapted strains (e.g., NL4-3)
-
This compound (as a positive control)
-
Test compounds
-
384-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Seeding:
-
Culture TZM-bl cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete growth medium to a concentration of 2 x 10^5 cells/mL.
-
Dispense 50 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of test compounds and this compound in complete growth medium in a separate 384-well compound plate.
-
Transfer 25 µL of the diluted compounds to the corresponding wells of the cell plate. Include wells with medium only (cell control) and wells with a known inactive compound or vehicle (virus control).
-
-
Virus Infection:
-
Dilute the HIV-1 stock in complete growth medium to a predetermined titer that results in a high signal-to-background ratio.
-
Add 25 µL of the diluted virus to all wells except the cell control wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Luminescence Reading:
-
After incubation, remove the culture medium from the wells.
-
Add 50 µL of a cell lysis buffer and incubate for 10 minutes at room temperature.
-
Add 50 µL of the luciferase substrate to each well.
-
Immediately read the luminescence signal using a plate luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 x [1 - (Signal_compound - Signal_cell_control) / (Signal_virus_control - Signal_cell_control)]
-
Plot the percentage of inhibition against the compound concentration and determine the EC50 value using a non-linear regression analysis.
-
Protocol 2: Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the cell-killing (cytopathic) effects of HIV-1 infection.
Materials:
-
MT-4 cells (a human T-cell line highly susceptible to HIV-1-induced CPE)
-
Complete growth medium (RPMI 1640, 10% FBS, penicillin-streptomycin)
-
HIV-1 laboratory-adapted strains (e.g., IIIB)
-
This compound (as a positive control)
-
Test compounds
-
384-well clear tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based reagents)
-
Plate reader (luminometer or spectrophotometer/fluorometer)
Methodology:
-
Cell and Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in complete growth medium in a 384-well plate.
-
In a separate tube, prepare a suspension of MT-4 cells at a concentration of 1 x 10^6 cells/mL.
-
-
Infection and Incubation:
-
In a new 384-well plate, add 25 µL of the diluted compounds.
-
Add 50 µL of the MT-4 cell suspension to each well (50,000 cells/well).
-
Add 25 µL of diluted HIV-1 to all wells except the cell control wells.
-
Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator, or until significant CPE is observed in the virus control wells.
-
-
Cell Viability Measurement:
-
Add the appropriate volume of cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 10 minutes to 2 hours).
-
Read the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of protection for each compound concentration using the following formula: % Protection = 100 x [(Signal_compound - Signal_virus_control) / (Signal_cell_control - Signal_virus_control)]
-
Plot the percentage of protection against the compound concentration and determine the EC50 value using a non-linear regression analysis.
-
Simultaneously, a cytotoxicity assay (CC50) should be run in parallel by treating uninfected cells with the same compound dilutions to determine the selectivity index (SI = CC50/EC50).
-
Conclusion
This compound represents a promising new agent in the NNRTI class for HIV-1 treatment. The data and protocols presented here provide a framework for utilizing this compound as a reference compound in high-throughput screening campaigns aimed at identifying and characterizing novel anti-HIV therapeutics. The detailed methodologies for both reporter gene and cytopathic effect inhibition assays offer robust and scalable platforms for primary screening and lead optimization efforts in the field of HIV drug discovery.
Application Note: Quantifying the Antiviral Effect of Bavtavirine Using a p24 Antigen Assay
Audience: Researchers, scientists, and drug development professionals in the field of virology and antiretroviral therapy.
Abstract: This document provides a detailed protocol for quantifying the in vitro antiviral activity of Bavtavirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), against Human Immunodeficiency Virus Type 1 (HIV-1). The methodology is centered on the p24 antigen capture Enzyme-Linked Immunosorbent Assay (ELISA), a reliable and widely used method for monitoring HIV-1 replication. The HIV-1 p24 protein is the major core structural protein of the virus, and its concentration in cell culture supernatants correlates directly with the level of viral replication.[1][2][3] This application note includes the mechanism of action of this compound, a step-by-step experimental protocol, data analysis procedures, and illustrative results presented in a tabular format.
Mechanism of Action: this compound (NNRTI)
This compound is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI).[4][5] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which compete with natural deoxynucleotides for incorporation into the growing viral DNA chain, NNRTIs employ a different mechanism.[6] They bind to a hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase, distant from the enzyme's active site.[6] This allosteric binding induces a conformational change in the enzyme, which distorts the active site and severely limits its polymerase activity.[6][7] By inhibiting reverse transcriptase, this compound effectively blocks the conversion of the viral RNA genome into proviral DNA, a critical step in the HIV-1 replication cycle.[8]
References
- 1. Detection and Quantification of Human Immunodeficiency Virus Type 1 p24 Antigen in Dried Whole Blood and Plasma on Filter Paper Stored under Various Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 3. Flow-Cytometry Intracellular Detection and Quantification of HIV1 p24 Antigen and Immunocheckpoint Molecules in T Cells among HIV/AIDS Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. 🧬 Mechanism of Antiretroviral Drugs in HIV Treatment — King of the Curve [kingofthecurve.org]
- 8. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
Troubleshooting & Optimization
Improving Bavtavirine solubility for cell-based assays
This guide provides researchers, scientists, and drug development professionals with technical support for improving the solubility of Bavtavirine for cell-based assays. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, investigational non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2] It functions by directly binding to and inhibiting HIV-1 reverse transcriptase, an essential enzyme for viral replication. This action prevents the transcription of viral RNA into DNA, thus halting the infection cycle.[1]
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. Why did this happen?
A2: This is a common issue for compounds with low aqueous solubility. While this compound is soluble in an organic solvent like DMSO, its solubility dramatically decreases when the DMSO stock is diluted into the predominantly aqueous environment of cell culture media.[3][4] The DMSO molecules interact with the water, leaving the compound to crash out of the solution.[3] The key factor is the compound's limited solubility in the final aqueous solution, not its solubility in the initial DMSO stock.[3]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: The tolerance to DMSO is cell-line dependent. Generally, most cell lines can tolerate DMSO concentrations up to 0.5%, with some being sensitive to concentrations as low as 0.1%.[5][6] It is critical to perform a vehicle control experiment to determine the highest concentration of DMSO that does not affect your specific cell line's viability or the experimental endpoint being measured.[7][8]
Q4: Can heating or sonication help improve this compound's solubility?
A4: Yes, gentle warming and sonication can help dissolve this compound in the initial solvent. One supplier suggests warming the tube to 37°C and using an ultrasonic bath to aid dissolution when preparing stock solutions.[1] However, be aware that precipitation may still occur upon dilution into aqueous media. This technique is best for ensuring the stock solution is fully dissolved before use.
Solubility Troubleshooting Guide
If you are encountering precipitation or poor solubility with this compound, follow this troubleshooting workflow.
Quantitative Data Summary
While specific solubility data for this compound is not publicly available, the following table provides a hypothetical example of how to structure and present solubility data for a poorly soluble compound. Researchers should generate similar data for this compound in their labs.
| Solvent/Vehicle System | Temperature (°C) | Max Solubility (mg/mL) | Max Molarity (mM) | Notes |
| 100% DMSO | 25 | > 50 | > 120 | Forms a clear solution. |
| 100% Ethanol | 25 | ~10 | ~24 | Requires sonication. |
| PBS (pH 7.4) | 25 | < 0.001 | < 0.0024 | Practically insoluble. |
| Cell Media + 10% FBS | 37 | < 0.005 | < 0.012 | Slight improvement with serum. |
| Cell Media + 0.5% DMSO | 37 | ~0.01 | ~0.024 | Precipitates above 25 µM. |
| 20% PEG400 in PBS | 25 | ~0.5 | ~1.2 | Forms a stable solution. |
| 10 mM β-cyclodextrin in PBS | 25 | ~0.8 | ~1.92 | Significant improvement.[8][9] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution
-
Objective: To prepare a concentrated stock of this compound in DMSO to minimize the volume added to cell culture.
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator bath.
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve a high concentration (e.g., 50-100 mM).
-
Vortex vigorously for 2 minutes.
-
If not fully dissolved, place the tube in a 37°C water bath or sonicator for 10-15 minutes.[1]
-
Visually inspect for any remaining particulate matter. The solution should be clear.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C as recommended by the supplier.[1]
-
Protocol 2: Using a Co-Solvent to Improve Aqueous Solubility
-
Objective: To use Polyethylene Glycol 400 (PEG400) as a co-solvent to enhance the solubility of this compound in the final assay medium.
-
Materials: this compound, DMSO, PEG400, sterile PBS or cell culture medium.
-
Procedure:
-
Prepare a primary stock solution of this compound in 100% DMSO (e.g., 100 mM).
-
Create an intermediate stock solution by diluting the primary DMSO stock in PEG400. For example, mix 1 part this compound/DMSO stock with 4 parts PEG400 to get a 20 mM stock in a 20% DMSO / 80% PEG400 vehicle.
-
Vortex thoroughly to ensure the solution is homogenous.
-
Add small volumes of this intermediate stock to your cell culture medium to reach the final desired concentration.
-
Important: Prepare a vehicle control using the same final concentrations of DMSO and PEG400 to test for any effects on cell viability and function.
-
Protocol 3: Complexation with β-Cyclodextrin
-
Objective: To use β-cyclodextrin to form an inclusion complex with this compound, enhancing its aqueous solubility.[9][10]
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), sterile PBS or water, magnetic stirrer.
-
Procedure:
-
Prepare a solution of HP-β-CD in sterile PBS or water (e.g., 10-40% w/v). Warm the solution slightly (to ~40°C) to aid dissolution of the cyclodextrin.
-
Slowly add this compound powder to the cyclodextrin solution while stirring continuously.
-
Allow the mixture to stir at room temperature for 12-24 hours to facilitate the formation of the inclusion complex.
-
Sterile-filter the final solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of the solubilized this compound using UV-Vis spectrophotometry or HPLC.
-
This aqueous stock can now be diluted directly into cell culture media. Remember to include a vehicle control with the same concentration of HP-β-CD.
-
Mechanism of Action Pathway
This compound acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI). The diagram below illustrates the generalized mechanism for this class of antiviral drugs.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Bavtavirine precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bavtavirine. The information is designed to address specific issues that may be encountered during experiments, with a focus on precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2][3] It is utilized in research for HIV disease, functioning by directly binding to and inhibiting the activity of HIV-1 reverse transcriptase.[1][2] This action prevents the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.[1]
Q2: My this compound solution has a visible precipitate. Is it still usable?
It is strongly advised not to use a solution with a visible precipitate. The presence of a precipitate indicates that the actual concentration of this compound in the solution is lower than intended and unknown, which will lead to inaccurate and unreliable experimental results.[4] The precipitate itself could also have unforeseen effects on your experiment.[4]
Q3: How can I confirm that the precipitate in my solution is this compound?
A straightforward method is to prepare a control sample of the vehicle (the solvent without this compound) and incubate it under the identical conditions as your this compound solution.[4] If no precipitate forms in the control, the precipitate is likely this compound or a complex involving it.[4] For a definitive identification, the precipitate would need to be isolated and analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) or mass spectrometry.[4]
Q4: What is the difference between kinetic and thermodynamic solubility, and why is it important for my experiments with this compound?
Understanding the distinction between kinetic and thermodynamic solubility is crucial for preventing precipitation.
-
Kinetic Solubility: This refers to the concentration of a compound that can be dissolved when a stock solution (typically in an organic solvent like DMSO) is rapidly added to an aqueous buffer. It often represents a supersaturated and unstable state.[4]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions over time.[4]
A solution of this compound might initially appear clear (displaying kinetic solubility) but then precipitate over time as it reaches its lower thermodynamic solubility limit.[4]
Troubleshooting Guides
Guide 1: Initial Assessment and Quick Fixes for this compound Precipitation
If you observe precipitation in your this compound solution, follow these initial steps:
-
Gentle Agitation: Gently swirl or mix the solution. In some cases, the compound may have temporarily fallen out of solution and can be redissolved.[4]
-
Gentle Warming: Warm the solution gently to your experimental temperature (e.g., 37°C). A slight increase in temperature can sometimes improve solubility.[4] However, exercise caution as excessive heat can degrade the compound.
-
Sonication: Place the vessel containing your solution in an ultrasonic water bath. This can help break up and redissolve precipitate particles.[4] Allow the solution to cool to room temperature between sonication bursts and visually inspect for dissolution.[4]
Guide 2: Optimizing Your Protocol to Prevent this compound Precipitation
If precipitation is a recurring issue, consider these protocol modifications:
-
Lower Stock Concentration: Prepare a lower concentration of your this compound stock solution in the organic solvent (e.g., DMSO).[4]
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution into the aqueous medium. This can help prevent "solvent shock," where the rapid change in solvent polarity causes the compound to precipitate.[4]
-
Pre-warm the Medium: Ensure your aqueous medium is at the intended experimental temperature (e.g., 37°C) before adding the this compound stock solution.[4]
-
Stir While Adding: Slowly add the this compound stock solution to the aqueous medium while gently stirring or vortexing.[4]
-
pH Adjustment: The solubility of many compounds is pH-dependent.[5][6] If the chemical properties of this compound suggest pH sensitivity, you may consider adjusting the pH of your aqueous medium.
Data Presentation
Table 1: Factors Influencing Drug Solubility
| Factor | Effect on Solubility of Poorly Soluble Compounds | Considerations for this compound |
| Temperature | Solubility of most compounds increases with temperature.[5][7] | Gentle warming may redissolve precipitate, but stability at higher temperatures should be considered. |
| pH | Solubility of ionizable compounds is highly dependent on pH.[5][6] | The impact of pH on this compound's solubility should be experimentally determined. |
| Co-solvents | Water-miscible organic solvents can increase the solubility of hydrophobic compounds.[6] | The use of co-solvents in the final solution should be compatible with the experimental system. |
| Particle Size | Smaller particle size generally leads to faster dissolution.[5][7] | Not directly applicable to solutions unless starting from a solid form. |
| Polarity | "Like dissolves like"; a solvent with a similar polarity to the solute will be more effective.[8] | This compound is likely non-polar, hence its need for an organic stock solvent. |
Experimental Protocols
Protocol 1: Method for Re-dissolving Precipitated this compound
-
Visually confirm the presence of a precipitate in your this compound solution.
-
Place the sealed container with the solution in a 37°C water bath for 10-15 minutes.
-
After warming, gently agitate the solution by inverting the container or using a vortex mixer at a low setting for 30 seconds.
-
If the precipitate persists, place the container in an ultrasonic bath for 5-10 minutes.
-
Allow the solution to return to room temperature and visually inspect for any remaining precipitate.
-
If the precipitate has dissolved, it is recommended to filter the solution through a 0.22 µm syringe filter before use to remove any remaining micro-precipitates.
-
It is advisable to verify the concentration of the redissolved solution using an appropriate analytical method if possible.
Protocol 2: Recommended Dilution Procedure to Prevent Precipitation
-
Prepare a stock solution of this compound in 100% DMSO at a concentration that is at least 1000x the final desired concentration in your aqueous medium.
-
Warm the aqueous experimental medium to the final experimental temperature (e.g., 37°C).
-
Perform a serial dilution. For example, to achieve a 1:1000 dilution, first, dilute the DMSO stock 1:10 in pre-warmed medium while vortexing.
-
Then, dilute this intermediate solution 1:100 in the final volume of pre-warmed medium, again with constant gentle agitation.
-
Visually inspect the final solution for any signs of cloudiness or precipitation immediately after preparation and before use.
Visualizations
Caption: this compound inhibits HIV replication by targeting reverse transcriptase.
Caption: A step-by-step guide to resolving this compound precipitation issues.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. benchchem.com [benchchem.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 7. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 8. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
Bavtavirine Stability in Cell Culture Media: A Technical Support Center
For researchers utilizing Bavtavirine in long-term cell culture experiments, maintaining its stability and concentration is critical for reproducible and reliable results. This technical support center provides troubleshooting guidance and frequently asked questions to address potential issues related to this compound's stability in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in cell culture media?
Currently, there is limited publicly available data specifically detailing the long-term stability of this compound in various cell culture media. As with many small molecules, its stability can be influenced by several factors in the experimental setup. Therefore, it is highly recommended that researchers empirically determine the stability of this compound under their specific experimental conditions.
Q2: What factors can affect the stability of this compound in cell culture?
Several factors can influence the stability of this compound in your cell culture experiments:
-
Temperature: Higher temperatures can accelerate the degradation of small molecules. It is crucial to consider the incubator temperature and any periods where the culture plates might be at room temperature.
-
pH of the Media: The pH of the cell culture medium, typically ranging from 7.2 to 7.4, can impact the chemical stability of a compound. Changes in pH due to cellular metabolism over time might also play a role.
-
Media Components: Components in the cell culture medium, such as serum proteins, can potentially interact with or bind to this compound, affecting its free concentration and apparent stability.
-
Light Exposure: Some compounds are light-sensitive. While standard cell culture incubators are dark, prolonged exposure to light during experimental manipulations should be minimized.
-
Adsorption to Plasticware: Small molecules can sometimes adsorb to the surface of cell culture plates and tubes, reducing the effective concentration in the media.
Q3: How often should I replace the media containing this compound in my long-term experiments?
The frequency of media replacement will depend on the stability of this compound under your specific conditions. A preliminary stability study is recommended to determine the rate of degradation. If, for example, a significant loss of this compound is observed after 48 hours, media changes should be performed more frequently to maintain the desired concentration.
Troubleshooting Guides
Issue: Unexpected Loss of Antiviral Efficacy Over Time
If you observe a diminishing effect of this compound in your long-term experiments, it could be due to its degradation in the cell culture medium.
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure your this compound stock solution is stored correctly (e.g., at -20°C or -80°C in a suitable solvent like DMSO) and has not undergone multiple freeze-thaw cycles.
-
Perform a Stability Check: Conduct a simple stability experiment by incubating this compound in your cell culture medium at 37°C for different durations (e.g., 24, 48, 72 hours). Analyze the concentration of this compound at each time point using an appropriate analytical method like HPLC or LC-MS/MS.
-
Increase Media Refreshment Frequency: Based on the stability data, increase the frequency of media changes to ensure a consistent concentration of active this compound.
Issue: High Variability in Experimental Results
Inconsistent results across different wells or experiments could be linked to variable this compound concentrations.
Troubleshooting Steps:
-
Standardize Media Preparation: Ensure that the preparation of media containing this compound is consistent for every experiment. This includes the final concentration of the compound and the thorough mixing of the solution.
-
Assess Adsorption: To test for adsorption to plasticware, incubate a solution of this compound in a cell-free culture plate under the same experimental conditions. Measure the concentration of the compound in the media over time to see if there is a decrease.
-
Control for Evaporation: In long-term experiments, evaporation from the outer wells of a culture plate can concentrate the compound. Ensure proper humidification in the incubator and consider not using the outer wells for critical measurements.
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound
This protocol provides a quick assessment of this compound stability over a 72-hour period.
-
Prepare this compound-Containing Media: Prepare a solution of this compound in your specific cell culture medium at the final concentration used in your experiments.
-
Incubation: Aliquot the media into sterile tubes or a cell-free culture plate. Incubate at 37°C in a CO2 incubator.
-
Time Points: Collect samples at 0, 24, 48, and 72 hours.
-
Sample Storage: Immediately freeze the collected samples at -80°C until analysis.
-
Analysis: Quantify the concentration of this compound in each sample using a validated analytical method such as HPLC-UV or LC-MS/MS.
Protocol 2: Comprehensive Long-Term Stability Study
This protocol is for a more detailed analysis of this compound stability under different conditions.
-
Prepare Test Conditions: Prepare this compound in cell culture media under different conditions you wish to test (e.g., with and without serum, different pH values).
-
Set Up Incubation: Aliquot the preparations into a multi-well plate (without cells) and incubate at 37°C. Include a control plate kept at 4°C.
-
Extended Time Points: Collect samples at 0, 1, 2, 3, 5, and 7 days.
-
Analysis and Data Interpretation: Analyze the concentration of this compound at each time point. Calculate the percentage of this compound remaining compared to the 0-hour time point. Determine the degradation rate and half-life.
Data Presentation
Table 1: Hypothetical Stability of this compound at 37°C in DMEM with 10% FBS
| Time (Hours) | Concentration (µM) | % Remaining |
| 0 | 10.0 | 100% |
| 24 | 9.5 | 95% |
| 48 | 8.8 | 88% |
| 72 | 8.1 | 81% |
| 96 | 7.4 | 74% |
Table 2: Influence of Serum on this compound Stability at 37°C over 72 hours
| Time (Hours) | % Remaining (DMEM + 10% FBS) | % Remaining (Serum-Free DMEM) |
| 0 | 100% | 100% |
| 24 | 95% | 92% |
| 48 | 88% | 85% |
| 72 | 81% | 77% |
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: Decision tree for troubleshooting this compound stability issues.
Preventing Bavtavirine degradation in DMSO stock solutions
This technical support center provides guidance on the proper handling and storage of Bavtavirine in DMSO stock solutions to prevent degradation and ensure experimental accuracy.
Troubleshooting Guide: this compound Degradation in DMSO
Researchers using this compound may encounter issues related to its stability in DMSO stock solutions. This guide addresses common problems and provides solutions.
| Problem | Potential Cause | Recommended Solution |
| Cloudy or Precipitated Solution | 1. Incomplete Dissolution: this compound concentration may exceed its solubility limit in DMSO. 2. Precipitation on Storage: The compound may precipitate out of solution, especially after freeze-thaw cycles. 3. Use of Wet DMSO: DMSO is hygroscopic and can absorb moisture, which can decrease the solubility of this compound. | 1. Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution. Ensure the concentration does not exceed the recommended limits. 2. Store stock solutions at -80°C in single-use aliquots to minimize freeze-thaw cycles. If precipitation is observed after thawing, warm and vortex the solution to redissolve before use. 3. Use high-purity, anhydrous DMSO. Store DMSO in a tightly sealed container in a dry environment. |
| Decreased Biological Activity | 1. Chemical Degradation: this compound, like some other quinazoline derivatives, may be unstable in DMSO over time.[1][2][3] 2. Repeated Freeze-Thaw Cycles: Each cycle can introduce moisture and increase the risk of degradation. | 1. Prepare fresh stock solutions regularly. For ongoing experiments, use a recently prepared stock. Avoid long-term storage of this compound in DMSO at room temperature. 2. Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles. |
| Inconsistent Experimental Results | 1. Inaccurate Concentration: Degradation of this compound in the stock solution leads to a lower effective concentration. 2. Presence of Degradants: Degradation products may interfere with the assay or have off-target effects. | 1. Regularly check the purity of your this compound stock solution using analytical methods like HPLC. 2. If degradation is suspected, prepare a fresh stock solution from solid material. Consider performing a forced degradation study to identify potential degradants. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound in DMSO?
A1: For long-term storage, this compound stock solutions in DMSO should be stored at -80°C for up to one year. For short-term storage, -20°C for up to one month is recommended. To minimize degradation, it is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q2: My this compound DMSO stock solution appears to have a slight color change. Is it still usable?
A2: A color change can be an indicator of chemical degradation. It is recommended to discard the solution and prepare a fresh stock from solid this compound to ensure the integrity of your experiments.
Q3: Can I store my this compound/DMSO stock solution at 4°C?
A3: Storing this compound in DMSO at 4°C is not recommended for extended periods as some quinazoline derivatives have shown instability in DMSO even at refrigerated temperatures.[2] For daily use, it is better to thaw a single-use aliquot from -80°C storage.
Q4: How can I check if my this compound stock solution has degraded?
A4: The most reliable way to assess the stability of your this compound stock solution is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[4] By comparing the chromatogram of your current stock solution to a freshly prepared one, you can identify any degradation products and quantify the remaining active compound.
Q5: What are the potential degradation pathways for this compound in DMSO?
A5: While a specific degradation pathway for this compound in DMSO has not been definitively published, molecules with similar functional groups can undergo certain reactions. A hypothetical degradation pathway could involve hydrolysis of the cyano group or oxidation of the quinazoline ring. The amino group could also be a site for oxidative degradation.[5]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance and transfer it to a sterile amber microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 10-15 minutes.
-
Gentle warming to 37°C for a short period (5-10 minutes) can also be used to aid dissolution.
-
Once fully dissolved, visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use amber vials and store at -80°C.
Protocol 2: Stability Assessment of this compound in DMSO by HPLC
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and assess stability.
Materials:
-
This compound in DMSO stock solution (e.g., 10 mM)
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid or other appropriate mobile phase additives
-
0.1 N HCl, 0.1 N NaOH, 3% H₂O₂
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
1. Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Mix an aliquot of this compound stock with 0.1 N HCl and incubate at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize with 0.1 N NaOH before injection.
-
Base Hydrolysis: Mix an aliquot of this compound stock with 0.1 N NaOH and incubate at 60°C for a specified time. Neutralize with 0.1 N HCl before injection.
-
Oxidative Degradation: Mix an aliquot of this compound stock with 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light.
2. HPLC Analysis:
-
Mobile Phase: A typical starting condition for quinazoline derivatives is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[1]
-
Gradient: A suitable gradient could be 10% to 90% Solvent B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength where this compound has maximum absorbance.
-
Injection: Inject the prepared samples (stressed and unstressed control) into the HPLC system.
3. Data Analysis:
-
Compare the chromatograms of the stressed samples with the control (unstressed) sample.
-
Identify new peaks, which represent potential degradation products.
-
Calculate the percentage of degradation by comparing the peak area of this compound in stressed and unstressed samples.
-
Mass spectrometry (LC-MS) can be coupled with HPLC to determine the mass of the degradation products and help in their structural elucidation.[2][6]
Visualizations
Caption: Hypothetical degradation pathways of this compound in DMSO.
Caption: Workflow for assessing this compound stability in DMSO.
References
- 1. benchchem.com [benchchem.com]
- 2. ijper.org [ijper.org]
- 3. Cyanide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Metal-free aerobic oxidative coupling of amines in dimethyl sulfoxide via a radical pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. drugtargetreview.com [drugtargetreview.com]
Addressing lot-to-lot variability of Bavtavirine in experiments
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential lot-to-lot variability of Bavtavirine in their experiments. Consistent and reproducible results are critical for advancing HIV research, and this guide provides troubleshooting protocols and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the EC50 value of this compound between two recently purchased lots. What could be the cause?
A1: Lot-to-lot variability in the potency of a compound like this compound can stem from several factors. These may include minor differences in purity, the presence of inactive isomers, variations in crystalline structure, or issues with solubility. It is also important to rule out experimental error, such as inaccuracies in serial dilutions or variations in cell culture conditions.
Q2: How can we proactively test a new lot of this compound to ensure it is comparable to our previous lots?
A2: We recommend performing a side-by-side comparison of the new lot with a previously validated "gold standard" lot. This should involve a quantitative functional assay, such as a viral inhibition assay, to compare the EC50 values. Additionally, analytical methods like High-Performance Liquid Chromatography (HPLC) can be used to verify the purity and identity of the compound.
Q3: Our latest batch of this compound is showing reduced solubility compared to previous batches. How should we handle this?
A3: First, ensure that you are using the recommended solvent and following the solubility protocols provided in the product datasheet. If solubility issues persist, you can try gentle warming or sonication. However, be cautious as this may affect the compound's stability. It is advisable to perform a quality control check, such as a functional assay, to confirm that the altered solubility has not impacted the compound's activity.
Q4: Could lot-to-lot variability in this compound affect our toxicity assays?
A4: Yes, impurities or degradation products in a specific lot could potentially lead to increased cytotoxicity. Therefore, it is good practice to assess the cytotoxic concentration (CC50) of each new lot in your experimental cell line and calculate the selectivity index (SI = CC50/EC50) to ensure a consistent therapeutic window.
Troubleshooting Guides
Issue: Inconsistent Antiviral Activity Observed
If you are observing unexpected variations in the antiviral efficacy of this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent antiviral activity.
Data Presentation: Comparative Analysis of this compound Lots
When qualifying a new lot, it is crucial to systematically compare its performance against a reference lot. The following table illustrates how to present the comparative data:
| Parameter | Reference Lot (e.g., #A123) | New Lot (e.g., #B456) | Acceptance Criteria |
| Purity (HPLC) | 99.5% | 99.2% | ≥ 98.0% |
| EC50 (HIV-1 IIIB in MT-4 cells) | 5.2 nM | 5.8 nM | Within 2-fold of Reference |
| CC50 (MT-4 cells) | > 10 µM | > 10 µM | > 10 µM |
| Selectivity Index (SI) | > 1923 | > 1724 | > 1000 |
| Solubility (DMSO) | 50 mg/mL | 48 mg/mL | ≥ 40 mg/mL |
Experimental Protocols
Protocol 1: Determination of EC50 using a Viral Inhibition Assay
This protocol outlines a method to determine the half-maximal effective concentration (EC50) of this compound.
-
Cell Preparation: Seed MT-4 cells in a 96-well plate at a density of 2 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and antibiotics.
-
Compound Dilution: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.1 nM to 1 µM.
-
Infection: Add a predetermined amount of HIV-1 (e.g., strain IIIB) to each well, corresponding to a multiplicity of infection (MOI) of 0.01.
-
Treatment: Immediately add the diluted this compound to the appropriate wells. Include wells with virus only (positive control) and cells only (negative control).
-
Incubation: Incubate the plate for 5 days at 37°C in a humidified atmosphere with 5% CO2.
-
Readout: Measure the extent of viral replication. A common method is to quantify the activity of viral reverse transcriptase in the culture supernatant using a colorimetric assay.
-
Data Analysis: Plot the percentage of viral inhibition against the logarithm of the this compound concentration. Use a non-linear regression model to calculate the EC50 value.
Minimizing off-target effects of Bavtavirine in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects and navigate common issues encountered when working with Bavtavirine in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI). Its primary mechanism of action is to allosterically inhibit the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. By binding to a hydrophobic pocket near the enzyme's active site, this compound induces a conformational change that disrupts the catalytic activity of the RT, thereby preventing the conversion of the viral RNA genome into DNA.
Q2: What are off-target effects and why are they a concern with this compound?
A2: Off-target effects are unintended interactions of a drug with cellular components other than its primary target. With any small molecule inhibitor like this compound, there is a possibility of binding to other proteins in the cell, which can lead to unanticipated biological consequences, cytotoxicity, or confounding experimental results. Minimizing these effects is crucial for accurate interpretation of data.
Q3: What are the common causes of off-target effects for small molecule inhibitors?
A3: Common causes include:
-
High Compound Concentrations: Using this compound at concentrations significantly above its effective concentration (EC50) for HIV-1 RT inhibition increases the likelihood of binding to lower-affinity off-target proteins.
-
Structural Similarity of Binding Sites: The binding site of this compound on off-target proteins may share structural similarities with the NNRTI binding pocket on HIV-1 RT.
-
Compound Promiscuity: Some chemical structures have an inherent tendency to interact with multiple proteins.
Q4: How can I determine if the observed phenotype in my assay is an on-target or off-target effect of this compound?
A4: To distinguish between on-target and off-target effects, consider the following strategies:
-
Dose-Response Correlation: The potency of this compound in producing the observed phenotype should correlate with its potency for inhibiting HIV-1 RT.
-
Use of a Structurally Different NNRTI: Employing another NNRTI with a different chemical structure that also targets HIV-1 RT. If this second compound produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Rescue Experiments: If possible, overexpressing the target protein (HIV-1 RT) might rescue the phenotype, although this is not always feasible.
-
Use of a Non-Active Analog: Synthesizing or obtaining a structurally similar but inactive analog of this compound. This analog should not inhibit HIV-1 RT and, ideally, should not produce the observed phenotype.
Troubleshooting Guides
Issue 1: Unexpected or High Cytotoxicity
Symptoms:
-
Significant decrease in cell viability at concentrations expected to be non-toxic.
-
Inconsistent results in cell proliferation or viability assays (e.g., MTT, MTS, CellTiter-Glo).
-
Morphological changes in cells indicative of stress or death.
Possible Causes:
-
Off-target effects on essential cellular pathways.
-
Solvent (e.g., DMSO) toxicity at high concentrations.
-
Compound precipitation at high concentrations.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Determine the EC50 and CC50 | Perform a dose-response curve to determine the 50% effective concentration (EC50) for antiviral activity and the 50% cytotoxic concentration (CC50). The therapeutic index (TI = CC50/EC50) will indicate the compound's selectivity. |
| 2 | Lower this compound Concentration | Use this compound at the lowest concentration that still provides robust on-target inhibition (typically 1-5 times the EC50). |
| 3 | Vehicle Control | Ensure the concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). |
| 4 | Solubility Check | Visually inspect the media for any signs of compound precipitation, especially at higher concentrations. If precipitation is observed, consider using a different solvent or a lower concentration range. |
| 5 | Use a More Selective Inhibitor | If available, compare the results with a more extensively characterized and selective NNRTI. |
Issue 2: Inconsistent Antiviral Activity
Symptoms:
-
High variability in the inhibition of HIV-1 replication between experiments.
-
Lack of a clear dose-response relationship.
Possible Causes:
-
Inconsistent cell seeding density.
-
Variability in viral stock titer.
-
Compound degradation.
-
Cell line instability or contamination.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Standardize Cell Seeding | Ensure a consistent number of viable cells are seeded in each well. |
| 2 | Titer Viral Stock | Always use a viral stock with a known and consistent titer (e.g., TCID50/mL). |
| 3 | Fresh Compound Dilutions | Prepare fresh dilutions of this compound from a stock solution for each experiment to avoid degradation. |
| 4 | Cell Line Authentication | Regularly check cell lines for mycoplasma contamination and verify their identity. |
| 5 | Assay Controls | Include appropriate positive (e.g., another known NNRTI) and negative (vehicle) controls in every experiment. |
Experimental Protocols
Protocol 1: HIV-1 Reverse Transcriptase (RT) Activity Assay (Colorimetric)
This protocol is a generalized method for determining the in vitro activity of this compound against HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
This compound
-
Reverse Transcriptase Assay Kit (Colorimetric)
-
Microplate reader
Methodology:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the appropriate assay buffer. Also, prepare a vehicle control (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the reaction buffer, the template-primer hybrid, and the dNTP mix as specified by the kit manufacturer.
-
Add Inhibitor: Add the diluted this compound or vehicle control to the appropriate wells.
-
Add Enzyme: Add the recombinant HIV-1 RT to all wells except for the blank controls.
-
Incubation: Incubate the plate at 37°C for the time specified in the kit protocol (typically 1-2 hours).
-
Detection: Follow the kit's instructions for the detection steps, which typically involve the binding of the newly synthesized DNA to the plate and the addition of a peroxidase-linked antibody.
-
Readout: Add the substrate and measure the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell Viability (Cytotoxicity) Assay using MTT
This protocol assesses the cytotoxic effects of this compound on a chosen cell line (e.g., MT-4, a human T-cell line).
Materials:
-
Human T-cell line (e.g., MT-4)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of culture medium.
-
Compound Addition: The next day, add 100 µL of medium containing serial dilutions of this compound or the vehicle control.
-
Incubation: Incubate the plate for a period that is relevant to your antiviral assay (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Data Analysis: Calculate the percent cell viability for each this compound concentration relative to the vehicle control and determine the CC50 value.
Visualizations
Caption: On-target mechanism of this compound action.
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Logic for troubleshooting unexpected cytotoxicity.
How to handle Bavtavirine safely in a laboratory setting
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the safe handling of Bavtavirine in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV research.[1][2] As a potent compound, the primary hazards are associated with its pharmacological activity. Inhalation, ingestion, or skin contact may lead to unintended biological effects. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it should be handled with the same precautions as other potent pharmaceutical compounds.
Q2: What are the proper storage and stability conditions for this compound?
A2: Proper storage is crucial to maintain the integrity and activity of this compound. The following storage conditions are recommended:
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 1 year |
Source: GlpBio, MedChemExpress
To avoid degradation, it is advisable to prepare aliquots of the stock solution to prevent multiple freeze-thaw cycles.
Q3: What Personal Protective Equipment (PPE) is required when handling this compound?
A3: Due to its potency, a comprehensive PPE strategy is necessary to minimize exposure.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high risk of aerosol generation. |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A fit test is required. | |
| Disposable Respirators (e.g., N95) | Suitable for low-risk activities but not as primary protection for handling potent compounds. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. Change the outer pair immediately if contaminated. |
| Body Protection | Disposable Coveralls | Recommended to protect against splashes and dust. |
| Lab Coat | A dedicated lab coat should be worn over personal clothing. | |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles for a complete seal. A face shield can be worn over goggles for additional protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area. |
Source: Benchchem
Troubleshooting Guides
Issue 1: Inconsistent results in a Reverse Transcriptase (RT) Inhibition Assay.
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in aqueous assay buffers. Visually inspect for any precipitates. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Enzyme Activity Variation | Use a fresh aliquot of reverse transcriptase for each experiment. Avoid repeated freeze-thaw cycles of the enzyme. |
| Sub-optimal Assay Conditions | Optimize incubation times and temperatures. Ensure the pH and salt concentrations of the buffers are correct. |
| Contamination | Use sterile, nuclease-free water and reagents. Maintain aseptic technique throughout the assay. |
Issue 2: High cytotoxicity observed in a cell-based HIV replication assay.
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | Perform a dose-response curve to determine the 50% cytotoxic concentration (CC50). Use concentrations well below the CC50 for antiviral assays. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤0.5%). |
| Cell Health | Use healthy, low-passage number cells. Ensure cells are evenly seeded and have formed a confluent monolayer before adding the compound. |
| Contamination | Regularly test cell lines for mycoplasma contamination. Check for bacterial or fungal contamination in the culture medium. |
| Incorrect Incubation Time | Optimize the incubation time for the assay. Prolonged exposure to the compound may increase cytotoxicity. |
Experimental Protocols
Reverse Transcriptase Inhibition Assay (ELISA-based)
This protocol provides a general framework. Specific details may vary based on the commercial kit used.
-
Compound Preparation : Prepare a stock solution of this compound in 100% DMSO. Serially dilute the stock solution in assay buffer to the desired concentrations.
-
Reaction Setup : In a streptavidin-coated microplate, add the reaction buffer, poly(A) RNA template, oligo(dT) primer, and dNTP mix containing DIG-labeled dUTP.
-
Add Compound : Add the diluted this compound or control compounds to the appropriate wells.
-
Enzyme Addition : Add a pre-determined optimal concentration of HIV-1 Reverse Transcriptase to all wells except the negative control.
-
Incubation : Seal the plate and incubate at 37°C for 1-2 hours.
-
Washing : Wash the plate multiple times with the provided wash buffer to remove unincorporated nucleotides.
-
Antibody Incubation : Add an anti-DIG antibody conjugated to peroxidase to each well and incubate at 37°C for 1 hour.
-
Washing : Repeat the washing step.
-
Substrate Addition : Add the peroxidase substrate and incubate at room temperature in the dark until color develops.
-
Stop Reaction : Add the stop solution.
-
Data Acquisition : Read the absorbance at the appropriate wavelength using a microplate reader.
Cell-Based HIV Replication Assay (p24 ELISA)
This protocol outlines a common method to assess the antiviral activity of this compound in a cell culture system.
-
Cell Seeding : Seed target cells (e.g., TZM-bl or peripheral blood mononuclear cells) in a 96-well plate and incubate until they reach the desired confluency.
-
Compound Addition : Prepare serial dilutions of this compound in culture medium and add them to the cells.
-
Virus Infection : Infect the cells with a pre-titered amount of HIV-1. Include a "virus control" (cells + virus, no compound) and a "cell control" (cells only).
-
Incubation : Incubate the plate for the desired period (e.g., 3-7 days) at 37°C in a CO2 incubator.
-
Supernatant Collection : After incubation, carefully collect the cell culture supernatant.
-
p24 ELISA : Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit according to the manufacturer's instructions.
-
Data Analysis : Calculate the percentage of inhibition of viral replication for each concentration of this compound compared to the virus control. Determine the 50% effective concentration (EC50).
Visualizations
Caption: Mechanism of action of this compound as an NNRTI in the HIV lifecycle.
References
Technical Support Center: Assays with Highly Protein-Bound Bavtavirine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting assay conditions for the highly protein-bound non-nucleoside reverse transcriptase inhibitor (NNRTI), Bavtavirine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] Its mechanism of action involves binding to an allosteric pocket on the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, rendering it unable to convert the viral RNA genome into DNA, a critical step in the HIV replication cycle.[3][4][5]
Q2: How protein-bound is this compound?
Q3: Why is high protein binding a concern for in vitro assays?
A3: In in vitro assays, only the unbound fraction of a drug is typically pharmacologically active. High protein binding can sequester the drug, reducing its free concentration and thus its apparent potency (i.e., leading to a higher IC50 value). This can result in an underestimation of the drug's true efficacy. The presence of proteins in the assay medium, such as fetal bovine serum (FBS), can significantly impact the availability of a highly protein-bound compound like this compound to its target.
Q4: What are the common methods to determine the protein binding of a compound like this compound?
A4: Several established methods can be used to determine the extent of drug-protein binding. The most common techniques include:
-
Equilibrium Dialysis: Considered the gold standard, this method involves a semi-permeable membrane separating a drug-containing solution from a protein-containing solution. At equilibrium, the concentration of the free drug is the same on both sides, allowing for the calculation of the bound and unbound fractions.
-
Ultrafiltration: This technique uses a semi-permeable membrane to separate the free drug from the protein-bound drug by centrifugation. It is a relatively rapid method.
-
Ultracentrifugation: This method separates the free drug from the protein-bound drug based on their different sedimentation rates in a centrifugal field.
Troubleshooting Guide
Issue 1: Higher than expected IC50 values for this compound in cell-based antiviral assays.
Possible Cause: High protein binding to components in the cell culture medium (e.g., fetal bovine serum) is reducing the free concentration of this compound available to inhibit HIV-1 replication.
Solutions:
| Solution | Description | Considerations |
| Reduce Serum Concentration | Lower the percentage of FBS in the assay medium. This will decrease the amount of protein available to bind to this compound, increasing its free fraction. | Cell health and viral replication may be compromised at very low serum concentrations. It is crucial to determine the minimal serum concentration that maintains the viability and functionality of the host cells and supports robust viral replication. |
| Use Protein-Free or Low-Protein Medium | If possible, adapt the assay to a protein-free or low-protein medium for the duration of the drug exposure. | This may not be feasible for all cell lines or for long-term assays. Cell viability and viral infectivity should be carefully monitored. |
| Incorporate a Protein Binding Correction | Determine the protein binding of this compound in your specific assay medium and use this to calculate the unbound concentration. IC50 values should be reported based on the unbound concentration.[7] | This requires an additional experimental step to determine the protein binding percentage but provides a more accurate measure of the compound's potency. |
| Increase Incubation Time | A longer incubation time may allow for equilibrium to be reached between the bound and unbound drug, potentially increasing the apparent potency. | The stability of the compound and the health of the cells over the extended incubation period must be considered. |
Issue 2: Inconsistent results in enzymatic assays (e.g., HIV-1 Reverse Transcriptase activity assay).
Possible Cause: Hydrophobic interactions of the highly protein-bound this compound with assay components or aggregation of the compound at high concentrations.
Solutions:
| Solution | Description | Considerations |
| Include a Non-ionic Surfactant | Adding a low concentration (e.g., 0.01-0.05%) of a non-ionic surfactant like Triton X-100 or Tween-20 to the assay buffer can help to prevent non-specific binding and aggregation of hydrophobic compounds. | The surfactant concentration must be optimized to ensure it does not inhibit the enzyme activity or interfere with the assay readout. |
| Optimize Solvent Concentration | Ensure the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is low and consistent across all wells to avoid precipitation and non-specific effects. | A solvent tolerance test for the reverse transcriptase enzyme should be performed. |
| Pre-incubation of Enzyme and Inhibitor | Pre-incubating the HIV-1 reverse transcriptase with this compound before adding the substrate can sometimes lead to more consistent inhibition. | The optimal pre-incubation time should be determined empirically. |
Experimental Protocols
Protocol 1: Determination of this compound Protein Binding using Equilibrium Dialysis
-
Prepare the Dialysis Unit: Hydrate a semi-permeable membrane (e.g., with a molecular weight cutoff of 10 kDa) according to the manufacturer's instructions. Assemble the dialysis cells.
-
Prepare Solutions:
-
Protein Solution: Prepare a solution of human serum albumin (HSA) or plasma at a physiologically relevant concentration (e.g., 40 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
This compound Solution: Prepare a solution of this compound in the same buffer.
-
-
Loading the Dialysis Cells:
-
Add the protein solution to one chamber of the dialysis cell.
-
Add the this compound solution to the other chamber.
-
-
Equilibration: Seal the dialysis unit and incubate at 37°C with gentle agitation for a sufficient time to reach equilibrium (typically 4-24 hours). The exact time should be determined experimentally.
-
Sampling: After equilibration, collect samples from both the protein-containing and the protein-free chambers.
-
Analysis: Determine the concentration of this compound in both samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation:
-
The concentration in the protein-free chamber represents the unbound drug concentration.
-
The total concentration in the protein-containing chamber can be used to calculate the bound concentration.
-
Percentage Bound = [ (Total Concentration - Unbound Concentration) / Total Concentration ] * 100
-
Protocol 2: HIV-1 Reverse Transcriptase Inhibition Assay
This protocol is a general guideline and should be optimized for your specific laboratory conditions and reagents.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl) containing MgCl2, DTT, and a non-ionic surfactant like Triton X-100.
-
Enzyme Solution: Dilute recombinant HIV-1 Reverse Transcriptase to the desired concentration in assay buffer.
-
Substrate Solution: Prepare a solution containing a poly(A) template, oligo(dT) primer, and dNTPs (including a labeled nucleotide like [³H]-dTTP or a non-radioactive alternative).
-
This compound Dilutions: Prepare a serial dilution of this compound in the assay buffer containing a constant low percentage of DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the this compound dilutions.
-
Add the HIV-1 Reverse Transcriptase solution to each well.
-
(Optional) Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Detection:
-
Stop the reaction (e.g., by adding EDTA).
-
Transfer the reaction mixture to a filter plate to capture the newly synthesized DNA.
-
Wash the filter plate to remove unincorporated nucleotides.
-
Quantify the incorporated labeled nucleotide using a suitable detection method (e.g., scintillation counting for radioactive labels or colorimetric/fluorometric detection for non-radioactive labels).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.
-
Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: HIV-1 Lifecycle and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting assays with this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The HIV lifecycle in detail | HIV i-Base [i-base.info]
- 4. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | NIH [clinicalinfo.hiv.gov]
- 6. Protein binding in antiretroviral therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Method To Assess Antiretroviral Target Trough Concentrations Using In Vitro Susceptibility Data - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Bavtavirine versus Efavirenz for Inhibition of Wild-Type HIV-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anti-HIV-1 activity of Bavtavirine (GSK3640254), a novel maturation inhibitor, and Efavirenz, a widely used non-nucleoside reverse transcriptase inhibitor (NNRTI). The following sections present a comprehensive analysis of their quantitative performance, experimental methodologies, and distinct mechanisms of action against wild-type Human Immunodeficiency Virus Type 1 (HIV-1).
Quantitative Performance Comparison
The in vitro efficacy and cytotoxicity of this compound and Efavirenz against wild-type HIV-1 are summarized in the table below. These data are compiled from multiple preclinical studies and provide a basis for comparing their therapeutic potential.
| Parameter | This compound (GSK3640254) | Efavirenz |
| Mean EC50 | 9 nM[1][2][3] | ~1.63 nM (equivalent to 0.51 ng/mL)[4][5] |
| Mean EC90 | 33 nM (protein-binding adjusted)[1][2] | 1.7 - 25 nM |
| Mean CC50 | 13 µM (in MT-2 cells)[1][6] | >10,000 µM (in CEM cells), >6.3 µM (in MT-4 cells)[2] |
| Selectivity Index (SI) | ~1444 | >6135 |
Note: The Selectivity Index (SI) is calculated as CC50 / EC50. A higher SI indicates a more favorable safety profile. The EC50 for Efavirenz was converted from ng/mL to nM for comparative purposes (molar mass of Efavirenz: 315.68 g/mol ).
Mechanisms of Action
This compound and Efavirenz inhibit HIV-1 replication through fundamentally different mechanisms, targeting distinct stages of the viral life cycle.
This compound: A Maturation Inhibitor
This compound is a novel HIV-1 maturation inhibitor.[1][2][7] It disrupts the late stages of the viral replication cycle by binding to the viral Gag polyprotein.[7] This binding specifically inhibits the cleavage of the capsid-spacer peptide 1 (CA-SP1), which is a critical step for the formation of a mature and infectious viral capsid.[7] Consequently, the virus particles released are immature and non-infectious, preventing the spread of the virus to new cells.
Efavirenz: A Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)
Efavirenz is a well-established non-nucleoside reverse transcriptase inhibitor (NNRTI). It targets the HIV-1 reverse transcriptase (RT) enzyme, which is essential for the conversion of the viral RNA genome into DNA. Efavirenz binds to a non-competitive allosteric site on the RT enzyme, inducing a conformational change that inhibits its polymerase activity. This blockage of reverse transcription prevents the integration of the viral genome into the host cell's DNA, thereby halting the replication process at an early stage.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the efficacy and cytotoxicity of antiviral compounds like this compound and Efavirenz.
Determination of 50% Effective Concentration (EC50)
Objective: To determine the concentration of the drug that inhibits 50% of viral replication in vitro.
Methodology:
-
Cell Culture: Human T-lymphoid cell lines (e.g., MT-2, MT-4, or CEM) or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.
-
Virus Infection: Cells are infected with a known amount of wild-type HIV-1.
-
Drug Treatment: Immediately after infection, the cells are treated with a serial dilution of the antiviral drug (this compound or Efavirenz). A control group with no drug is also included.
-
Incubation: The treated and untreated infected cells are incubated for a period of 3-7 days to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured using various methods, such as:
-
p24 Antigen Capture ELISA: Measures the amount of the viral core protein p24 in the cell culture supernatant.
-
Reverse Transcriptase (RT) Activity Assay: Measures the activity of the RT enzyme in the supernatant.
-
Luciferase Reporter Assay: Uses a recombinant virus that expresses luciferase, and the light output is proportional to the level of viral replication.
-
-
Data Analysis: The percentage of inhibition of viral replication at each drug concentration is calculated relative to the untreated control. The EC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Determination of 50% Cytotoxic Concentration (CC50)
Objective: To determine the concentration of the drug that causes a 50% reduction in the viability of uninfected cells.
Methodology:
-
Cell Culture: The same cell line used for the EC50 assay is cultured.
-
Drug Treatment: A serial dilution of the antiviral drug is added to uninfected cells. A control group with no drug is included.
-
Incubation: The cells are incubated with the drug for the same duration as the EC50 assay.
-
Cell Viability Assay: The viability of the cells is assessed using methods such as:
-
MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Trypan Blue Exclusion Assay: Live cells with intact membranes exclude the trypan blue dye, while dead cells take it up.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.
-
-
Data Analysis: The percentage of cytotoxicity at each drug concentration is calculated relative to the untreated control. The CC50 value is determined by plotting the percentage of cytotoxicity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for the in vitro evaluation of antiviral compounds like this compound and Efavirenz.
Caption: Experimental workflow for EC50 and CC50 determination.
Distinct Mechanisms of Action
The following diagrams illustrate the distinct signaling pathways inhibited by this compound and Efavirenz in the HIV-1 replication cycle.
This compound's Mechanism of Action
Caption: this compound inhibits HIV-1 maturation.
Efavirenz's Mechanism of Action
Caption: Efavirenz inhibits HIV-1 reverse transcription.
References
- 1. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytotoxic effect of efavirenz is selective against cancer cells and associated with the cannabinoid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSK3640254 IS A NOVEL MATURATION INHIBITOR WITH AN OPTIMIZED VIROLOGY PROFILE [natap.org]
- 5. Intracellular accumulation of efavirenz and nevirapine is independent of P-glycoprotein activity in cultured CD4 T cells and primary human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Bavtavirine and Rilpivirine Against Drug-Resistant HIV-1 Strains
For Immediate Release
This guide provides a detailed comparison of two distinct antiretroviral agents, Bavtavirine (also known as GSK3640254) and Rilpivirine, in the context of their efficacy against drug-resistant Human Immunodeficiency Virus Type 1 (HIV-1) strains. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, in vitro performance data, and the experimental protocols used to generate this data.
Introduction
The emergence of drug-resistant HIV-1 strains poses a significant challenge to effective long-term treatment. Continuous research and development of novel antiretroviral agents with different mechanisms of action are crucial to combat this evolving threat. This guide focuses on two such agents: this compound, a next-generation HIV-1 maturation inhibitor, and Rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI). While both drugs target critical stages of the HIV-1 lifecycle, their distinct mechanisms result in different resistance profiles and utility against various drug-resistant viral strains.
Mechanisms of Action
This compound and Rilpivirine inhibit HIV-1 replication through fundamentally different pathways.
This compound: As a maturation inhibitor, this compound targets the final step of Gag polyprotein processing.[1] Specifically, it blocks the cleavage of the capsid-spacer peptide 1 (CA-SP1) junction, which is essential for the formation of a mature and infectious viral core.[1][2] This results in the production of immature, non-infectious virions.[3]
Rilpivirine: Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to an allosteric site on the HIV-1 reverse transcriptase (RT), an enzyme crucial for converting the viral RNA genome into DNA.[4] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the synthesis of viral DNA necessary for integration into the host cell's genome.[4]
Comparative In Vitro Efficacy
The following tables summarize the in vitro antiviral activity of this compound and Rilpivirine against wild-type and various drug-resistant HIV-1 strains. Due to their different mechanisms of action, they are evaluated against different sets of mutations.
Table 1: In Vitro Antiviral Activity of this compound (GSK3640254)
| HIV-1 Strain/Variant | EC50 (nM) Mean | Fold Change in EC50 |
| Wild-Type | ||
| Subtype B (NL4-3) | 9 | 1.0 |
| Clinical Isolates | ||
| Panel of HIV-1 clinical isolates | 9 (mean) | N/A |
| Gag Polymorphisms | ||
| Library of subtype B and C chimeric viruses with Gag polymorphisms | 33 (protein-binding adjusted EC90) | N/A |
| Maturation Inhibitor Resistant Mutants | ||
| A364V | >1000 | >111 |
Data sourced from: GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile.[5][6][7]
Table 2: In Vitro Antiviral Activity of Rilpivirine
| HIV-1 Strain/Variant (NNRTI Resistance Mutations) | IC50 (nM) | Fold Change in IC50 |
| Wild-Type | 0.24 ± 0.1 | 1.0 |
| Single Mutations | ||
| K103N | <2 | <8.3 |
| Y181C | <2 | <8.3 |
| E138K | 6.2 ± 1.6 | 25.8 |
| Y181I | 8.8 ± 0.12 | 36.7 |
| Double Mutants | ||
| K101P/V179I | 93.5 ± 12.1 | 389.6 |
Data sourced from: Rilpivirine and Doravirine have complementary efficacies against NNRTI-Resistant HIV-1 mutants.[8]
Experimental Protocols
Antiviral Activity Assay (Phenotypic Susceptibility)
Objective: To determine the concentration of the antiviral drug that inhibits 50% (EC50/IC50) of viral replication in cell culture.
General Protocol Outline:
-
Cell Culture: Human T-cell lines (e.g., MT-2) or peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions (37°C, 5% CO2).[9]
-
Virus Stocks: Laboratory-adapted HIV-1 strains or clinical isolates are propagated in appropriate cell lines to generate high-titer virus stocks. For generating resistant mutants, site-directed mutagenesis is employed.
-
Assay Setup:
-
Cells are seeded in 96-well plates.
-
Serial dilutions of the test compound (this compound or Rilpivirine) are prepared and added to the wells.
-
A predetermined amount of virus is added to infect the cells.
-
Control wells include cells with virus but no drug (positive control) and cells without virus or drug (negative control).
-
-
Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).
-
Quantification of Viral Replication: The extent of viral replication is measured using various methods:
-
p24 Antigen Capture ELISA: This assay quantifies the amount of the viral core protein p24 in the cell culture supernatant.
-
Reporter Gene Assays: Cells engineered to express a reporter gene (e.g., luciferase or β-galactosidase) upon HIV-1 infection are used. The reporter gene activity is measured and is proportional to the level of viral replication.[8]
-
Cytopathic Effect (CPE) Assay: The protective effect of the drug on cells from virus-induced killing is measured, often using a colorimetric assay (e.g., MTT or XTT) that quantifies cell viability.
-
-
Data Analysis: The EC50/IC50 values are calculated by plotting the percentage of inhibition of viral replication against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay
Objective: To determine the concentration of the drug that is toxic to the host cells (CC50).
Protocol Outline:
-
Cell Culture and Assay Setup: Uninfected cells are seeded in 96-well plates and exposed to serial dilutions of the test compound, similar to the antiviral assay.
-
Incubation: Plates are incubated for the same duration as the antiviral assay.
-
Quantification of Cell Viability: Cell viability is measured using a colorimetric assay (e.g., MTT, XTT) or a luminescent assay that measures ATP content.
-
Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the drug concentration. The therapeutic index (TI) is then determined by the ratio of CC50 to EC50/IC50.
Visualizations
References
- 1. A Phase I Evaluation of the Pharmacokinetics and Tolerability of the HIV-1 Maturation Inhibitor GSK3640254 and Tenofovir Alafenamide/Emtricitabine in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maturation Inhibitor Shows Promise for HIV | MedPage Today [medpagetoday.com]
- 4. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 5. researchgate.net [researchgate.net]
- 6. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Rilpivirine and Doravirine have complementary efficacies against NNRTI-Resistant HIV-1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-viral Characterization in vitro of a Novel Maturation Inhibitor, MPC-9055 [natap.org]
Navigating the Landscape of NNRTI Cross-Resistance: A Comparative Profile of Bavtavirine
For Researchers, Scientists, and Drug Development Professionals
The development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) is a critical component of the ongoing effort to combat HIV-1. A key challenge in this endeavor is the virus's propensity to develop resistance, leading to cross-resistance among drugs within the same class. This guide provides a comparative framework for understanding the cross-resistance profile of Bavtavirine, a potent NNRTI, in the context of established NNRTIs. While specific quantitative cross-resistance data for this compound is not yet publicly available, this document outlines the established methodologies and presents a representative analysis based on the known landscape of NNRTI resistance.
Understanding NNRTI Cross-Resistance
NNRTIs bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT), allosterically inhibiting its function.[1] Resistance to NNRTIs typically arises from single amino acid mutations within this binding pocket, which can reduce the binding affinity of the inhibitor.[1] A single mutation can confer resistance to one NNRTI and may also lead to cross-resistance to other NNRTIs, although the extent of this cross-resistance can vary significantly.
Common NNRTI resistance mutations include K103N, Y181C, G190A, and L100I. The presence of these and other mutations can significantly impact the efficacy of NNRTI-based antiretroviral therapy. Second-generation NNRTIs, such as etravirine and rilpivirine, were designed to be more flexible and maintain activity against some of the common NNRTI-resistant strains.
Comparative Antiviral Activity Against NNRTI-Resistant HIV-1
A comprehensive evaluation of a new NNRTI's cross-resistance profile involves determining its efficacy against a panel of HIV-1 strains harboring clinically relevant NNRTI resistance mutations. This is typically expressed as the fold change in the 50% effective concentration (EC50) of the drug required to inhibit the mutant virus compared to the wild-type virus.
Table 1: Representative Cross-Resistance Profile of NNRTIs Against a Panel of Resistant HIV-1 Strains
| HIV-1 RT Mutation | Efavirenz (Fold Change in EC50) | Nevirapine (Fold Change in EC50) | Etravirine (Fold Change in EC50) | Rilpivirine (Fold Change in EC50) | This compound (Fold Change in EC50) |
| Wild Type | 1 | 1 | 1 | 1 | Data not publicly available |
| K103N | >50 | >100 | <3 | <3 | Data not publicly available |
| Y181C | >20 | >100 | <3 | <3 | Data not publicly available |
| L100I | >50 | >100 | >10 | >10 | Data not publicly available |
| G190A | >50 | >100 | >10 | >10 | Data not publicly available |
| K103N + Y181C | >100 | >200 | >10 | >10 | Data not publicly available |
| E138K | <3 | <3 | >3 | >10 | Data not publicly available |
Disclaimer: The fold change values for Efavirenz, Nevirapine, Etravirine, and Rilpivirine are representative and compiled from various sources for illustrative purposes. Specific values can vary depending on the experimental conditions. Data for this compound is not yet available in the public domain.
Experimental Protocols for Assessing NNRTI Cross-Resistance
Standardized in vitro assays are crucial for generating reliable and comparable cross-resistance data. The following outlines a typical experimental protocol.
1. Cells and Viruses:
-
Cell Line: TZM-bl cells, which are a HeLa cell line genetically engineered to express CD4, CXCR4, and CCR5 and contain integrated Tat-responsive luciferase and β-galactosidase reporter genes, are commonly used.
-
Virus Stocks: Laboratory-adapted HIV-1 strains (e.g., NL4-3) are used to generate site-directed mutants harboring specific NNRTI resistance mutations. Clinical isolates from patients failing NNRTI-containing regimens can also be used.
2. Antiviral Activity Assay (TZM-bl Reporter Gene Assay):
-
TZM-bl cells are seeded in 96-well plates.
-
Serial dilutions of the test compounds (e.g., this compound) and reference NNRTIs are prepared.
-
The diluted compounds are added to the cells.
-
A standardized amount of virus stock (wild-type or mutant) is added to each well.
-
The plates are incubated for 48 hours at 37°C.
-
Virus infectivity is quantified by measuring the luciferase activity of the cell lysates using a luminometer.
3. Data Analysis:
-
The 50% effective concentration (EC50) is calculated as the drug concentration that reduces luciferase activity by 50% compared to virus control wells (no drug).
-
The fold change in EC50 is determined by dividing the EC50 value for the mutant virus by the EC50 value for the wild-type virus.
-
The 50% cytotoxic concentration (CC50) is also determined to assess the drug's toxicity, and the selectivity index (SI = CC50/EC50) is calculated.
Visualizing the NNRTI Resistance Landscape
Diagram 1: HIV-1 Reverse Transcriptase Inhibition by NNRTIs
Caption: Allosteric inhibition of HIV-1 RT by NNRTIs.
Diagram 2: Experimental Workflow for NNRTI Cross-Resistance Profiling
Caption: Workflow for determining NNRTI cross-resistance.
Conclusion
This compound is a promising new NNRTI currently in clinical development. While detailed public data on its cross-resistance profile is pending, the established methodologies outlined in this guide provide a framework for its evaluation. Understanding how this compound performs against a comprehensive panel of NNRTI-resistant HIV-1 strains will be crucial in defining its potential role in future antiretroviral therapy, particularly in treatment-experienced patients. As more data becomes available from ongoing clinical trials, a clearer picture of this compound's resilience to resistance will emerge, informing its optimal use in clinical practice.
References
Evaluating the Synergistic Potential of Bavtavirine with Tenofovir and Other NRTIs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While specific in-vitro or in-vivo data on the synergistic effects of Bavtavirine, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), with Tenofovir or other nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) is not yet extensively published, this guide provides a comprehensive framework for evaluating such combinations. By leveraging established experimental protocols and data from analogous NNRTI/NRTI pairings, researchers can effectively assess the potential for synergistic antiviral activity. This guide outlines the underlying mechanisms of action, detailed experimental methodologies for synergy testing, and data interpretation frameworks.
Understanding the Mechanism of Synergy: NRTIs and NNRTIs
The rationale for combining NRTIs and NNRTIs in antiretroviral therapy stems from their distinct but complementary mechanisms of action targeting the HIV-1 reverse transcriptase (RT) enzyme, which is crucial for converting viral RNA into DNA.[1][2]
-
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) , such as Tenofovir, act as fraudulent building blocks of DNA.[1] After being phosphorylated within the host cell, they are incorporated into the growing viral DNA chain by the reverse transcriptase.[2] However, they lack a crucial chemical group, which results in the termination of the DNA chain, thereby halting viral replication.[2]
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) , like this compound, bind to a different, allosteric site on the reverse transcriptase enzyme known as the NNRTI binding pocket.[2][3] This binding induces a conformational change in the enzyme, which inhibits its function.[1]
The combination of these two classes of drugs can lead to a synergistic effect, where the combined antiviral activity is greater than the sum of their individual effects.[3] This synergy can manifest through various mechanisms, including enhanced inhibition of the reverse transcriptase enzyme and an increased barrier to the development of drug resistance.
Experimental Protocols for Synergy Assessment
To quantitatively assess the synergistic potential of this compound with NRTIs, a series of in-vitro experiments are typically conducted. The checkerboard assay is a widely used method for this purpose.
Key Experimental Method: The Checkerboard Assay
The checkerboard assay involves testing a range of concentrations of two drugs, both individually and in combination, to determine their effect on viral replication.[4][5]
1. Materials and Reagents:
- Cell Lines: Human T-lymphocyte cell lines susceptible to HIV-1 infection, such as MT-2, CEM, or peripheral blood mononuclear cells (PBMCs).[6][7]
- HIV-1 Strains: Laboratory-adapted strains (e.g., HIV-1 IIIB) or clinical isolates, including drug-resistant strains.
- Antiviral Agents: this compound, Tenofovir, and other NRTIs of interest.
- Cell Culture Medium: RPMI 1640 supplemented with fetal bovine serum, L-glutamine, and antibiotics.
- Reagents for Viral Replication Measurement: p24 antigen ELISA kits or a reverse transcriptase activity assay kit.[8]
2. Experimental Procedure:
- Cell Preparation: Cells are seeded in 96-well microtiter plates at an appropriate density.
- Drug Dilution: A serial dilution of this compound is prepared horizontally across the plate, while a serial dilution of the NRTI (e.g., Tenofovir) is prepared vertically. This creates a matrix of wells with varying concentrations of both drugs, as well as wells with each drug alone.
- Viral Infection: A standardized amount of HIV-1 is added to each well, except for the cell control wells.
- Incubation: The plates are incubated at 37°C in a humidified 5% CO2 incubator for a period that allows for multiple rounds of viral replication (typically 5-7 days).
- Measurement of Viral Replication: After incubation, the cell supernatants are collected to quantify the extent of viral replication. This is commonly done by measuring the level of the HIV-1 p24 capsid protein using an ELISA or by assessing reverse transcriptase activity.
3. Data Analysis: The data from the checkerboard assay is analyzed to determine the nature of the drug interaction (synergistic, additive, or antagonistic). Several mathematical models can be used for this analysis:
-
Combination Index (CI) Method (Chou-Talalay): This is a widely accepted method that quantifies drug interactions.[9][10] The CI is calculated based on the dose-response curves of the individual drugs and their combination.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Isobologram Analysis: This graphical method provides a visual representation of the drug interaction.[11][12] The concentrations of the two drugs required to produce a specific level of inhibition (e.g., 50%) are plotted. Data points falling below the line of additivity indicate synergy.
-
MacSynergy II: This software utilizes the Bliss independence model to analyze drug interactions and generates a three-dimensional plot where peaks above a theoretical additive surface represent synergy.[13][14]
Data Presentation: Quantifying Synergy
The results of the synergy analysis are typically summarized in tables to allow for easy comparison. The following table provides an illustrative example of how data for the combination of a novel NNRTI with an NRTI against a wild-type HIV-1 strain might be presented.
| Drug Combination | IC50 (nM) - Drug A (NNRTI) | IC50 (nM) - Drug B (NRTI) | Combination Index (CI) at 50% Inhibition | Interpretation |
| Drug A alone | 10 | - | - | - |
| Drug B alone | - | 20 | - | - |
| Drug A + Drug B | 2.5 | 5 | 0.5 | Synergistic |
IC50: The concentration of the drug that inhibits 50% of viral replication.
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: Mechanism of action of NNRTIs and NRTIs on HIV-1 reverse transcription.
Caption: Experimental workflow for assessing antiviral synergy using a checkerboard assay.
References
- 1. Nnrti vs Nrti | Power [withpower.com]
- 2. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 3. How NNRTIs Work – International Association of Providers of AIDS Care [iapac.org]
- 4. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Testing Compounds for Antiviral Activity in Cell Cultures Infected with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. punnettsquare.org [punnettsquare.org]
- 10. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 12. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 13. Comparison of Three Dimensional Synergistic Analyses of Percentage Versus Logarithmic Data in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Analysis of the Resistance Barrier of Bavtavirine to Second-Generation NNRTIs
A comprehensive comparison of the resistance profiles of the novel non-nucleoside reverse transcriptase inhibitor (NNRTI) Bavtavirine against established second-generation NNRTIs remains challenging due to the limited publicly available data on this compound. While extensive research has characterized the resistance pathways of second-generation NNRTIs such as Efavirenz, Rilpivirine, Etravirine, and Doravirine, information regarding this compound's specific resistance mutations, cross-resistance profile, and performance against NNRTI-resistant HIV-1 strains is not yet available in the scientific literature.
This guide, therefore, will focus on providing a detailed overview of the resistance barriers of the well-documented second-generation NNRTIs, which would serve as a benchmark for evaluating this compound once data becomes available. We will present a summary of key resistance mutations, quantitative data on the fold change in resistance, and the experimental protocols typically employed to determine these resistance profiles.
Understanding NNRTI Resistance
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of antiretroviral therapy (ART) for HIV-1 infection. They function by binding to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, distinct from the active site, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA to DNA.[1][2][3][4] However, the high mutation rate of HIV-1 can lead to the emergence of drug-resistant variants.[5]
The "resistance barrier" of an NNRTI refers to its ability to maintain antiviral activity in the face of mutations in the reverse transcriptase gene. A high resistance barrier implies that multiple mutations are required to confer significant resistance, making it a more durable therapeutic option.
Resistance Profiles of Second-Generation NNRTIs
Second-generation NNRTIs were developed to address the limitations of first-generation agents, primarily their low genetic barrier to resistance.[6] While they have shown improved efficacy against many common NNRTI-resistant strains, they are not impervious to the development of resistance.
Below is a summary of the key resistance-associated mutations (RAMs) for prominent second-generation NNRTIs.
| Drug | Key Resistance-Associated Mutations |
| Efavirenz (EFV) | K103N, Y181C, G190A/S, L100I, V106M, P225H |
| Rilpivirine (RPV) | E138K, K101E, Y181C/I/V, M230L |
| Etravirine (ETR) | Y181C/I/V, L100I, K101P, E138G, V179F/I |
| Doravirine (DOR) | V106A/M, F227C/L, Y318F |
Note: The presence of a single mutation may not always lead to clinical failure, and the accumulation of multiple mutations often results in higher levels of resistance and cross-resistance to other NNRTIs.
Quantitative Analysis of NNRTI Resistance
The level of resistance is typically quantified as a "fold change" (FC) in the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of the drug required to inhibit viral replication in vitro. A higher fold change indicates a greater level of resistance.
Due to the absence of specific data for this compound, a direct quantitative comparison is not possible. The following table provides a representative example of fold changes in resistance conferred by common mutations for second-generation NNRTIs, based on available literature.
| Mutation | Efavirenz (Fold Change) | Rilpivirine (Fold Change) | Etravirine (Fold Change) | Doravirine (Fold Change) |
| K103N | >20 | <3 | <3 | <2 |
| Y181C | <3 | >10 | >3 | <2 |
| E138K | <2 | >10 | <3 | <2 |
| L100I + K103N | >50 | >10 | >10 | - |
| Y181C + K103N | >50 | >50 | >10 | - |
Values are approximate and can vary depending on the viral strain and experimental conditions. Data for Doravirine against multiple mutations is less prevalent in single entries.
Experimental Protocols for Determining NNRTI Resistance
The resistance profile of an NNRTI is determined through a series of in vitro experiments. The two primary methods are site-directed mutagenesis and long-term culture selection experiments.
Site-Directed Mutagenesis
This method is used to introduce specific, known resistance-associated mutations into the HIV-1 reverse transcriptase gene of a laboratory strain of the virus. The resulting mutant viruses are then tested for their susceptibility to the NNRTI in cell culture. This allows researchers to determine the direct impact of individual or combinations of mutations on drug efficacy.
Long-Term Culture Selection Experiments
In this approach, wild-type HIV-1 is cultured in the presence of gradually increasing concentrations of the NNRTI over an extended period. This mimics the process of drug pressure in a clinical setting and allows for the selection of naturally arising resistant variants. The genetic makeup of the resistant viruses is then sequenced to identify the mutations responsible for the observed resistance.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the processes involved in NNRTI resistance research and the mechanism of action of these drugs, the following diagrams are provided.
Caption: Experimental workflow for determining NNRTI resistance.
Caption: Mechanism of action of NNRTIs and the development of resistance.
Conclusion
While a direct comparison of the resistance barrier of this compound to second-generation NNRTIs is not currently feasible due to a lack of published data, this guide provides a framework for such an evaluation. The established resistance profiles of Efavirenz, Rilpivirine, Etravirine, and Doravirine, along with the standardized experimental protocols for assessing resistance, will be invaluable for contextualizing the performance of this compound as more information becomes available to the scientific community. Future in vitro and clinical studies on this compound are eagerly awaited to fully characterize its resistance profile and its potential role in the management of HIV-1 infection.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 3. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 🧬 Mechanism of Antiretroviral Drugs in HIV Treatment — King of the Curve [kingofthecurve.org]
- 5. Strategies to overcome HIV drug resistance-current and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonnucleoside reverse transcriptase inhibitor resistance and the role of the second-generation agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Evidence for Antagonistic Interactions Between Bavtavirine and Other Antiretroviral Drugs
For Immediate Release
[City, State] – November 21, 2025 – A comprehensive review of available scientific literature reveals no published experimental data demonstrating antagonistic interactions between the non-nucleoside reverse transcriptase inhibitor (NNRTI) Bavtavirine and other classes of antiretroviral drugs. While the potential for drug-drug interactions is a critical consideration in the development of HIV therapies, dedicated in vitro or in vivo studies assessing the antagonistic effects of this compound in combination with nucleoside reverse transcriptase inhibitors (NRTIs), protease inhibitors (PIs), or integrase strand transfer inhibitors (INSTIs) are not publicly available at this time.
This compound is a potent NNRTI that targets the HIV-1 reverse transcriptase, an essential enzyme for viral replication.[1][2] Combination antiretroviral therapy (cART) is the cornerstone of HIV management, typically involving a cocktail of drugs from different classes to suppress the virus effectively and prevent the emergence of drug resistance. Understanding the interplay between these agents is paramount to optimizing treatment regimens. Drug interactions can be synergistic (enhancing efficacy), additive (combined effect equals the sum of individual effects), or antagonistic (drugs interfere with each other's efficacy).
Currently, information regarding this compound's performance in combination regimens is limited. One clinical trial mentions the use of this compound in a combination referred to as "B/F/TAF," suggesting co-administration with other antiretroviral agents.[2] However, the specific components of this regimen and data on the pharmacodynamic interactions between the drugs were not detailed in the available documentation.
General Principles of Antiretroviral Drug Interactions
Antiretroviral drug interactions can be categorized as either pharmacokinetic or pharmacodynamic.
-
Pharmacokinetic interactions affect the absorption, distribution, metabolism, and excretion (ADME) of a drug, potentially altering its concentration in the body. Many antiretroviral drugs are metabolized by the cytochrome P450 (CYP) enzyme system, making this a common pathway for interactions.
-
Pharmacodynamic interactions relate to the combined effect of drugs at their target sites. In the context of HIV, this involves assessing the impact of a drug combination on viral replication.
Experimental Protocols for Assessing Antiretroviral Interactions
The evaluation of pharmacodynamic interactions between antiretroviral drugs is typically conducted through in vitro assays before progressing to clinical studies. These assays measure the inhibitory effect of drugs on HIV replication in cell culture, both individually and in combination.
A widely used method is the checkerboard assay . This technique involves a two-dimensional titration of two drugs in a multi-well plate. The concentration of one drug is varied along the rows, while the concentration of the second drug is varied along the columns. The antiviral effect at each combination of concentrations is then measured, typically by quantifying a marker of viral replication such as p24 antigen or reverse transcriptase activity.
The resulting data is analyzed using mathematical models, such as the MacSynergy II program, to generate three-dimensional synergy plots. These plots visualize the interaction, with peaks representing synergy, flat surfaces indicating additivity, and troughs indicating antagonism.
Below is a generalized workflow for an in vitro checkerboard assay to assess drug interactions.
Caption: Generalized workflow for an in vitro checkerboard assay to evaluate antiretroviral drug interactions.
Another key experimental approach is the time-of-addition assay . This method helps to elucidate the mechanism of action of an antiretroviral drug by adding it at different time points relative to viral infection of target cells. While primarily used to identify the stage of the viral life cycle a drug inhibits, it can also provide insights into potential interactions when used with combinations of drugs that have different mechanisms of action.
The signaling pathway for HIV-1 entry and reverse transcription, the stage at which this compound acts, is depicted below.
Caption: Simplified diagram of HIV-1 entry and the mechanism of action of this compound.
Conclusion
While the absence of evidence is not evidence of absence, the current body of scientific literature does not contain studies specifically investigating or reporting antagonistic interactions between this compound and other antiretroviral drugs. As this compound progresses through clinical development, it is anticipated that comprehensive drug interaction studies will be conducted and published. Researchers, scientists, and drug development professionals are encouraged to monitor for forthcoming data from clinical trials and post-market surveillance to fully characterize the interaction profile of this novel NNRTI.
References
Validating Bavtavirine's Efficacy Against Diverse HIV-1 Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Bavtavirine, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), against other established antiretroviral agents for the treatment of HIV-1. Due to this compound's early stage of development, with ongoing Phase 1 clinical trials, publicly available data on its efficacy against a comprehensive range of HIV-1 subtypes is limited. This guide, therefore, focuses on the known mechanisms of the NNRTI class, the performance of later-generation NNRTIs against diverse viral strains, and the established experimental protocols for evaluating antiviral efficacy. This framework allows for an informed perspective on the potential of this compound as a future therapeutic option.
Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
This compound is a potent, long-acting NNRTI.[1] NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase (RT), an enzyme crucial for the conversion of viral RNA into DNA. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the virus from replicating.[2][3] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs do not require intracellular phosphorylation to become active.[4]
References
- 1. Factors influencing the efficacy of rilpivirine in HIV-1 subtype C in low- and middle-income countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmaceutical, clinical, and resistance information on doravirine, a novel non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 4. hiv.lanl.gov [hiv.lanl.gov]
A Comparative Pharmacokinetic Profile of Leading Non-Nucleoside Reverse Transcriptase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of several key non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of antiretroviral drugs essential in the management of HIV-1. While this guide focuses on established NNRTIs, it is important to note the current absence of publicly available, detailed pharmacokinetic data for the research compound Bavtavirine. As a potent NNRTI, further studies are anticipated to elucidate its clinical pharmacology.[1][2]
Executive Summary
Non-nucleoside reverse transcriptase inhibitors are a cornerstone of highly active antiretroviral therapy (HAART). Their efficacy is intrinsically linked to their pharmacokinetic properties, which govern their absorption, distribution, metabolism, and excretion (ADME). Understanding these profiles is critical for optimizing dosing regimens, minimizing drug-drug interactions, and predicting therapeutic outcomes. This document presents a comparative summary of key pharmacokinetic parameters for efavirenz, nevirapine, etravirine, rilpivirine, and doravirine, supported by generalized experimental methodologies for their determination.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of prominent NNRTIs. These values represent a synopsis of data from various clinical studies and may vary based on patient populations and co-administered medications.
| Parameter | Efavirenz | Nevirapine | Etravirine | Rilpivirine | Doravirine |
| Time to Peak (Tmax) (hours) | 3-5 | 4 | 4 | 3-4 | 1-4 |
| Bioavailability (%) | ~40-45 | >90 | Not fully determined | ~35-40 (with food) | ~64 |
| Protein Binding (%) | >99 | ~60 | >99.9 | >99 | ~76 |
| Volume of Distribution (Vd/F) (L) | ~252 | ~1.21 L/kg | 422 | 152-173 | 60.5 |
| Terminal Half-life (t1/2) (hours) | 40-55 (multiple doses) | 25-30 (multiple doses) | 30-40 | 34-55 | ~15 |
| Metabolism | CYP2B6, CYP3A4 | CYP3A4, CYP2B6 | CYP3A4, CYP2C9, CYP2C19 | CYP3A4 | CYP3A4 |
| Elimination | Urine (14-34%), Feces (16-61%) | Urine (>80% as metabolites) | Urine (<1% unchanged) | Feces (85%), Urine (6.1%) | Urine (6% unchanged) |
Experimental Protocols
The determination of the pharmacokinetic parameters listed above involves a series of standardized in vivo and in vitro studies. Below are generalized methodologies representative of those used in the clinical development of NNRTIs.
In Vivo Pharmacokinetic Study in Humans
A typical clinical trial to assess the pharmacokinetics of an NNRTI would follow this general workflow:
References
Safety Operating Guide
Navigating the Disposal of Research-Grade Compounds: A General Protocol
The responsible disposal of laboratory chemicals is a critical component of ensuring a safe research environment and maintaining environmental health. For a research compound like Bavtavirine, a non-nucleoside reverse transcriptase inhibitor, specific disposal guidelines are paramount. However, in the absence of a specific Safety Data Sheet (SDS) for this compound, researchers must adhere to general best practices for the disposal of chemical and pharmaceutical waste, in accordance with institutional and regulatory standards.
General Principles for Chemical Waste Disposal in a Research Setting
When a direct protocol for a specific compound is unavailable, a systematic approach based on the chemical's known properties and relevant safety regulations is necessary. The following steps provide a foundational workflow for the safe disposal of research-grade compounds.
Always prioritize obtaining the manufacturer's Safety Data Sheet (SDS) for the specific chemical you are using. The SDS will contain a dedicated section on disposal considerations.
Logical Workflow for Unused Research Compound Disposal
The following diagram outlines a general decision-making process for the disposal of a research chemical when specific instructions are not immediately available.
Key Steps in the Disposal Process:
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for chemical handling and disposal. It will provide specific instructions based on the compound's properties and regulatory classification.
-
Contact Environmental Health & Safety (EHS): If the SDS is unavailable or lacks clear disposal guidance, your institution's EHS office is the next critical resource. They can provide expert advice on how to classify and dispose of the waste in compliance with local and national regulations.
-
Waste Classification: With the help of your EHS office, the compound will be classified. Common classifications include:
-
Hazardous Waste: Regulated under the Resource Conservation and Recovery Act (RCRA), this waste has specific labeling, storage, and disposal requirements.
-
Non-Hazardous Waste: While less stringent, non-hazardous chemical waste still requires proper disposal according to institutional protocols to prevent environmental contamination.
-
Biohazardous Waste: If the chemical is mixed with biological materials (e.g., cell cultures, infectious agents), it must be decontaminated before disposal.[1] Common decontamination methods include autoclaving or chemical inactivation.[2]
-
-
Proper Segregation and Storage: Never mix different types of chemical waste unless explicitly instructed to do so by your EHS office. Store waste in chemically compatible, sealed, and clearly labeled containers in a designated satellite accumulation area.
-
Disposal According to Classification:
-
For Hazardous Waste: Follow your institution's procedures for hazardous waste pickup. This typically involves collection by a certified waste management vendor.
-
For Non-Hazardous Solid Waste: The U.S. Food and Drug Administration (FDA) provides general guidance for disposing of medicines not on the flush list, which can be adapted for some non-hazardous research compounds under EHS guidance. This may involve mixing the compound with an unappealing substance like cat litter or used coffee grounds, placing it in a sealed container, and disposing of it in the trash.[3]
-
For Biohazardous Waste: After decontamination, the waste is typically disposed of in designated biohazard bags and containers for collection and final treatment, which may include incineration or further sterilization.[1][4]
-
Important Considerations for Antiviral Compounds:
Given that this compound is an antiviral compound, it is crucial to consider if the waste is contaminated with any infectious agents. If so, it must be handled as biohazardous waste and decontaminated appropriately.[5] The primary responsibility for the safe handling and disposal of infectious waste lies with the generator of the waste.[2]
Disclaimer: This information provides general guidance. Always consult your institution's specific protocols and the chemical's Safety Data Sheet for definitive disposal instructions.
References
- 1. Biohazardous Waste: Segregation, Collection & Disposal Guide | Office of Clinical and Research Safety [vumc.org]
- 2. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 4. medprodisposal.com [medprodisposal.com]
- 5. Current perspectives of biomedical waste management in context of COVID-19” - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Bavtavirine
Disclaimer: This document provides essential safety and logistical information for handling Bavtavirine, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) for research use only.[1] As a specific Safety Data Sheet (SDS) with quantitative hazard data is not publicly available, the following guidance is based on best practices for handling potent antiviral compounds.[2][3] A risk assessment specific to the quantities and procedures used in your laboratory should be completed before handling this compound.
This compound is a potent NNRTI used in HIV research.[1] Due to its pharmacological activity, it should be handled with care to avoid occupational exposure. The following information provides a framework for the safe handling, use, and disposal of this compound in a laboratory setting.
Safety Data Summary
The table below summarizes the key safety and handling information for this compound, with some data estimated based on potent pharmaceutical compounds.
| Parameter | Value | Source/Comment |
| Chemical Name | This compound | MedChemExpress |
| CAS Number | 1956373-71-9 | AbMole BioScience |
| Molecular Formula | C26H20N6 | AbMole BioScience |
| Molecular Weight | 416.48 g/mol | AbMole BioScience |
| Physical Form | Solid powder | GlpBio |
| Occupational Exposure Limit (OEL) | Estimated: 1-10 µg/m³ (8-hr TWA) | Based on similar potent compounds. |
| Primary Hazard | Potent antiviral; potential reproductive hazard. | General classification for NNRTIs. |
| Routes of Exposure | Inhalation, skin contact, eye contact, ingestion. | Standard for powdered compounds. |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month. | AbMole BioScience |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure to this compound. The required level of PPE will depend on the specific laboratory procedure and the quantity of compound being handled.
| PPE Category | Item | Specifications and Recommendations |
| Engineering Controls | Certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE). | Recommended for all manipulations of powdered this compound to control airborne particles. |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) with a hood or full-facepiece. | Recommended for operations with a high risk of aerosol generation, such as weighing and reconstituting the powder. |
| N95 or higher-rated disposable respirator. | May be suitable for lower-risk activities within a BSC, as determined by a risk assessment. | |
| Hand Protection | Double gloving with nitrile gloves. | The outer pair should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable coveralls or a solid-front gown with tight-fitting cuffs. | To protect against skin contact. Should not be worn outside of the designated handling area. |
| Eye Protection | Chemical splash goggles or a face shield. | To be worn in addition to the protection provided by a BSC or PAPR. |
| Foot Protection | Disposable shoe covers. | To be worn in the designated handling area and removed before exiting. |
Experimental Protocols: Safe Handling and Disposal Workflow
A systematic approach is crucial for safely handling potent compounds like this compound. The following step-by-step plan outlines the key phases of handling, from preparation to disposal.
Preparation and Weighing
-
Designated Area: All work with this compound powder should be conducted in a designated area, such as a dedicated room or a cordoned-off section of the lab.
-
Engineering Controls: Perform all manipulations of the powder within a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE).
-
Decontamination: Ensure that a decontamination solution (e.g., 10% bleach solution followed by 70% ethanol) is readily available in the work area.
-
Waste Disposal Setup: Prepare labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).
-
PPE Donning: Put on all required PPE in the correct order in an anteroom or designated clean area before entering the handling area.
-
Weighing: Use a dedicated analytical balance within the BSC. Use weighing paper or a disposable container to prevent contamination of the balance.
Solution Preparation and Use
-
Solvent Handling: Add solvent to the this compound powder slowly and carefully to avoid splashing.
-
Container Sealing: Cap the container securely before removing it from the BSC.
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, date, and appropriate hazard warnings.
-
Transport: When transporting solutions, use a secondary container to prevent spills.
Decontamination and Disposal
-
Surface Decontamination: After each use, thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound.
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Waste Segregation: Segregate waste into sharps, solid waste (contaminated PPE, weighing paper, etc.), and liquid waste.
-
Solid Waste Disposal: All solid waste contaminated with this compound should be placed in a sealed, labeled hazardous waste container for incineration.
-
Liquid Waste Disposal: Liquid waste containing this compound should be collected in a sealed, labeled hazardous waste container. Consult your institution's environmental health and safety (EHS) office for specific disposal procedures, which may include chemical treatment or incineration.
-
Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
